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  • Product: N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide
  • CAS: 878619-09-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide: Structural Analysis, Reactivity, and Applications in Drug Discovery

Executive Summary In the landscape of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), the precise tuning of electrophilic warheads is paramount. N-(4-Acetylamino-2-chloro-phenyl)-2-chloroace...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), the precise tuning of electrophilic warheads is paramount. N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide is a highly specialized, bifunctional bis-amide building block designed for covalent engagement with nucleophilic residues—predominantly cysteines.

As a Senior Application Scientist, I frequently leverage this specific chemotype when designing irreversible inhibitors. The compound features an α-chloroacetamide warhead, which provides a meticulously balanced activation energy barrier. Unlike hyper-reactive iodoacetamides that indiscriminately alkylate cellular thiols, this chloroacetamide derivative relies on the steric and electronic modulation provided by its 2-chloro-phenyl backbone to achieve kinetic selectivity. This whitepaper deconstructs the structural causality, mechanistic reactivity, and validated experimental workflows required to utilize this compound effectively in drug development.

Chemical Identity and Structural Elucidation

The utility of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide stems from its tri-substituted benzene architecture, which compartmentalizes its chemical behavior into three distinct functional zones:

  • The Electrophilic Warhead (Position 1): The 2-chloroacetamide group acts as a mild Michael-acceptor alternative. It undergoes an SN​2 nucleophilic substitution when positioned in close proximity to a deprotonated cysteine thiolate within a protein binding pocket.

  • The Electronic Modulator (Position 2): The chlorine atom ortho to the reactive chloroacetamide sterically shields the warhead and exerts an electron-withdrawing inductive effect. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the α-carbon, fine-tuning its susceptibility to nucleophilic attack.

  • The Recognition Motif (Position 4): The acetylamino (acetamido) group is chemically stable and serves as a critical hydrogen-bond donor/acceptor pair, anchoring the molecule within the target protein's binding site to facilitate the initial non-covalent encounter complex.

Physicochemical Properties Summary

To predict pharmacokinetic behavior and binding thermodynamics, the quantitative properties of the compound are summarized below:

PropertyValueCausality / Impact on Drug Design
Chemical Formula C10​H10​Cl2​N2​O2​ Defines the precise atomic composition.
Molecular Weight 261.10 g/mol Low MW allows for extensive downstream functionalization.
Exact Mass 260.01 DaCritical for LC-MS intact mass validation (+224.03 Da shift).
Hydrogen Bond Donors 2Facilitates strong target-site anchoring (amide protons).
Hydrogen Bond Acceptors 2Engages with kinase hinge regions or allosteric pockets.
Rotatable Bonds 4Provides sufficient conformational flexibility for induced fit.
Electrophilic Warhead α-chloroacetamideEnsures selective SN​2 reactivity over indiscriminate alkylation.

Mechanistic Reactivity & Covalent Pathway Modulation

The integration of α-halo acetamides into drug scaffolds is a cornerstone of covalent drug design . The choice of a chloroacetamide over a more reactive analogue is a deliberate mechanistic strategy. As demonstrated in recent proteome-wide profiling studies , chloroacetamides exhibit a broad yet highly specific reactivity profile toward cysteines, avoiding the rapid depletion of intracellular glutathione (GSH) that plagues more reactive electrophiles.

The reaction requires the target cysteine to have a lowered pKa​ (typically via adjacent basic residues acting as proton acceptors), generating a highly nucleophilic thiolate anion. Upon formation of a non-covalent complex, the thiolate executes an SN​2 attack on the α-carbon of the chloroacetamide, displacing the chloride ion and forming an irreversible thioether bond.

Mechanism Target Target Protein (Reactive Cysteine -SH) Complex Non-covalent Encounter Complex Target->Complex Compound N-(4-Acetylamino-2-chloro-phenyl) -2-chloroacetamide Compound->Complex SN2 SN2 Nucleophilic Attack (Thiolate on alpha-carbon) Complex->SN2 Adduct Irreversible Thioether Adduct (Target Inhibition) SN2->Adduct

Caption: Mechanism of targeted covalent inhibition via SN2 thioether formation.

Synthesis Protocol: A Causality-Driven Methodology

Synthesizing this bis-amide requires strict regiocontrol. The protocol below outlines the step-by-step synthesis from 2-chloro-1,4-phenylenediamine, explaining the chemical rationale behind each phase.

Step 1: Regioselective Acetylation

  • Preparation: Dissolve 10 mmol of 2-chloro-1,4-phenylenediamine in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0°C. Dropwise, add 10 mmol of acetic anhydride ( Ac2​O ).

  • Causality: Why 1 equivalent of Ac2​O ? The amine para to the chlorine atom is significantly less sterically hindered than the ortho-amine. By strictly controlling the stoichiometry and temperature, the less hindered amine acts as the primary nucleophile, driving regioselective acetylation to yield N-(4-amino-3-chlorophenyl)acetamide.

  • Isolation: Wash the organic layer with saturated aqueous NaHCO3​ , dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Step 2: Chloroacetylation (Warhead Installation)

  • Preparation: Redissolve the intermediate in 40 mL of anhydrous DCM. Add 12 mmol of triethylamine ( Et3​N ) as an acid scavenger.

  • Warhead Installation: Cool to 0°C and add 11 mmol of chloroacetyl chloride dropwise.

  • Causality: Why use Et3​N ? The reaction generates HCl as a byproduct, which would protonate the remaining unreacted amine, stalling the reaction. Et3​N neutralizes the HCl, driving the reaction to completion.

  • Purification: Wash with 1M HCl, then brine. Dry, concentrate, and purify via silica gel flash chromatography (Eluent: EtOAc/Hexanes) to yield the final compound.

Synthesis A 2-Chloro-1,4-phenylenediamine B Selective Acetylation (Ac2O, 1 eq) A->B C N-(4-amino-3-chlorophenyl) acetamide B->C D Chloroacetylation (Chloroacetyl chloride) C->D E Target Compound (Bis-amide) D->E

Caption: Chemical synthesis workflow of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide.

Experimental Validation: Self-Validating LC-MS Protocol

To guarantee the trustworthiness of the synthesized compound as a covalent inhibitor, empirical validation must be self-correcting and self-validating. The following Intact Protein LC-MS protocol is designed to prove both binding efficacy and stoichiometric selectivity.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target recombinant protein (containing the reactive cysteine) to 10 µM in a physiologically relevant buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Avoid nucleophilic buffers like Tris or DTT, which will competitively react with the warhead.

  • Compound Incubation: Add N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide to a final concentration of 50 µM (5x molar excess) using a DMSO stock. Ensure final DMSO concentration remains < 1% v/v to prevent protein denaturation.

  • Reaction Kinetics: Incubate the mixture at 25°C. Pull 10 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench the reaction aliquots immediately with 1% formic acid. Causality: Lowering the pH protonates the reactive cysteine thiolate back to a thiol, instantly halting the SN​2 nucleophilic attack and freezing the kinetic state.

  • LC-MS Analysis: Inject the quenched samples onto a C4 desalting column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra using the MaxEnt1 algorithm to obtain the intact mass.

The Self-Validating Checkpoint: This protocol acts as a closed-loop validation system.

  • Success: The time-dependent depletion of the apo-protein peak coincides perfectly with the appearance of a single +224.03 Da mass shifted peak (Compound MW [260.01 Da] minus HCl[35.98 Da]). This confirms a 1:1 stoichiometric covalent engagement.

  • Failure (Lack of Selectivity): The appearance of sequential additions (+448.06 Da, +672.09 Da) indicates the warhead is too reactive and is indiscriminately labeling off-target surface cysteines or lysines.

  • Failure (Inactivity): No mass shift over 120 minutes indicates the warhead is sterically occluded from the target pocket or the target cysteine pKa​ is too high for nucleophilic attack.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: Molecules (via NCBI PubMed Central) URL:[Link]

  • The proteome-wide potential for reversible covalency at cysteine Source: Nature Communications (via NCBI PubMed Central) URL:[Link]

Exploratory

An In-depth Technical Guide to N-(4-Acetylphenyl)-2-chloroacetamide: Physicochemical Properties, Synthesis, and Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-acetylphenyl)-2-chloroacetamide, a v...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-acetylphenyl)-2-chloroacetamide, a versatile intermediate in organic synthesis. While the initial inquiry requested information on "N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide," extensive database searches indicate a likely misnomer, with the most relevant and well-documented compound being N-(4-acetylphenyl)-2-chloroacetamide (CAS No. 38283-38-4). This guide will focus on this latter compound, while also addressing related structures to provide a broad and insightful context for researchers in the field.

Compound Identification and Structural Elucidation

N-(4-acetylphenyl)-2-chloroacetamide is a substituted acetamide with a molecular formula of C10H10ClNO2.[1] Its structure features a central acetamide linkage, with the nitrogen atom attached to a 4-acetylphenyl group and the carbonyl carbon of the acetamide group attached to a chloromethyl group.

Key Identifiers:

IdentifierValue
IUPAC Name N-(4-acetylphenyl)-2-chloroacetamide
CAS Number 38283-38-4
Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol [1]
InChI InChI=1S/C10H10ClNO2/c1-7(13)8-2-4-9(5-3-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14)[1]
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)CCl[1]

A related compound, N-(4-acetylamino-phenyl)-2-chloro-acetamide (CAS No. 2653-10-3), differs by the presence of an acetamido group (-NHCOCH3) instead of an acetyl group (-COCH3) on the phenyl ring.[2] This seemingly minor difference significantly alters the compound's chemical properties and potential applications. This guide will primarily focus on the more extensively studied N-(4-acetylphenyl)-2-chloroacetamide.

Physicochemical Properties

The physicochemical properties of N-(4-acetylphenyl)-2-chloroacetamide are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Melting Point 176-178 °C[3]
Boiling Point 333 °C (predicted)[3]
Solubility Insoluble in water; Soluble in ethanol, ether, and carbon disulfide; Slightly soluble in CCl4 and benzene.[3]
Appearance White to light brown powder[3]
XLogP3 1.9[1]

These properties suggest that N-(4-acetylphenyl)-2-chloroacetamide is a stable, crystalline solid under standard conditions, with solubility characteristics typical of moderately polar organic compounds.

Synthesis and Reactivity

The synthesis of N-(4-acetylphenyl)-2-chloroacetamide is typically achieved through the chloroacetylation of 4-aminoacetophenone. This reaction involves the treatment of 4-aminoacetophenone with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Typical Synthetic Protocol:

  • Dissolution: Dissolve 4-aminoacetophenone in a suitable aprotic solvent, such as dichloromethane (DCM).

  • Base Addition: Add a base, such as potassium carbonate (K2CO3), to the solution.

  • Acylation: Slowly add chloroacetyl chloride (ClCH2COCl) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.[4][5]

Synthesis 4-Aminoacetophenone 4-Aminoacetophenone Reaction Reaction 4-Aminoacetophenone->Reaction Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Reaction N-(4-acetylphenyl)-2-chloroacetamide N-(4-acetylphenyl)-2-chloroacetamide Reaction->N-(4-acetylphenyl)-2-chloroacetamide caption Synthesis of N-(4-acetylphenyl)-2-chloroacetamide

The reactivity of N-(4-acetylphenyl)-2-chloroacetamide is dominated by the presence of the electrophilic chloromethyl group and the nucleophilic nitrogen of the amide. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity allows for the facile introduction of various functional groups, making it a valuable building block in the synthesis of more complex molecules.

Applications in Organic Synthesis and Drug Discovery

N-(4-acetylphenyl)-2-chloroacetamide serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds and other organic molecules with potential biological activity.[6][7] Its utility stems from the ability to perform selective transformations at the acetyl group and the chloroacetamide moiety.

Workflow for the Synthesis of Heterocyclic Scaffolds:

Applications cluster_start Starting Material cluster_reactions Key Reactions cluster_products Product Classes Start N-(4-acetylphenyl)-2-chloroacetamide Reaction1 Reaction with Thiourea/Thioamides Start->Reaction1 Reaction2 Condensation of Acetyl Group Start->Reaction2 Reaction3 Nucleophilic Substitution of Chlorine Start->Reaction3 Product1 Thiazole Derivatives Reaction1->Product1 Product2 Pyrazoline/Oxadiazole Derivatives Reaction2->Product2 Product3 Substituted Acetamides Reaction3->Product3 caption Synthetic utility of N-(4-acetylphenyl)-2-chloroacetamide

One notable application is its use as a precursor in the synthesis of N-(4-acetylphenyl)acetamide derivatives, which have been investigated for their potential as tyrosinase inhibitors.[1] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors have applications in cosmetics and medicine. Furthermore, this compound is a building block for more complex molecules that have been evaluated for their anti-inflammatory and cytotoxic properties.[4]

Spectral Data

The structural characterization of N-(4-acetylphenyl)-2-chloroacetamide is supported by various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, the methylene protons adjacent to the chlorine atom, and the amide proton. The aromatic protons will likely appear as a set of doublets in the downfield region. The methyl protons will be a singlet around 2.5 ppm, and the methylene protons will be a singlet further downfield due to the deshielding effect of the adjacent chlorine and carbonyl groups. The amide proton will appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the acetyl and amide groups, the aromatic carbons, the methyl carbon, and the methylene carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the ketone and amide groups, and C-Cl stretching.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

While a comprehensive set of publicly available spectra for N-(4-acetylphenyl)-2-chloroacetamide is limited, data for structurally similar compounds can provide valuable reference points for interpretation.[1]

Safety and Handling

N-(4-acetylphenyl)-2-chloroacetamide and related chloroacetamides should be handled with care in a laboratory setting.

GHS Hazard Statements for a related compound, N-(4-acetylphenyl)-2-chloroacetamide:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8][9][10][11]

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.

Conclusion

N-(4-acetylphenyl)-2-chloroacetamide is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an important building block for the creation of novel compounds with a range of biological activities. Researchers working with this compound should adhere to strict safety protocols to ensure safe handling and use. This guide provides a foundational understanding of this important molecule, intended to support and facilitate further research and development in the scientific community.

References

  • PubChem. (n.d.). N-(4-acetylphenyl)-2-chloroacetamide. National Center for Biotechnology Information. Retrieved from a valid URL.[1]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4'-Chloro-2'-methylacetanilide. Retrieved from a valid URL.[8]

  • Tsopka, I.-C., & Hadjipavlou-Litina, D. J. (2021). 2-((4-((E)-1-(hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl Cinnamate. ResearchGate. Retrieved from a valid URL.[4]

  • Tsopka, I.-C., Pontiki, E., Sigala, J., & Hadjipavlou-Litina, D. (2020). (A) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide 4. (i) ClCH2COCl, K2CO3, DCM, rt, 3 h. (B) General synthesis of oxime hybrids 6. ResearchGate. Retrieved from a valid URL.[5]

  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - N-(4-Chlorophenyl)-2-chloroacetamide. Retrieved from a valid URL.[9]

  • MilliporeSigma. (n.d.). n-(4-acetylamino-phenyl)-2-chloro-acetamide. Retrieved from a valid URL.[2]

  • SpectraBase. (n.d.). 2-(4-chlorophenyl)-N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)acetamide. Wiley-VCH. Retrieved from a valid URL.[12]

  • PubChem. (n.d.). N-[4-(acetylamino)benzyl]-2-chloroacetamide. National Center for Biotechnology Information. Retrieved from a valid URL.[13]

  • CymitQuimica. (n.d.). N-[4-(acetylamino)phenyl]-2-chloroacetamide. Retrieved from a valid URL.[14]

  • Echemi. (n.d.). N-(4-Chlorophenyl)-2-chloroacetamide SDS, 3289-75-6 Safety Data Sheets. Retrieved from a valid URL.[10]

  • Environmental Protection Agency. (2025). N-(4-(4-(Acetylamino)phenoxy)phenyl)-N-(acetyloxy)acetamide. CompTox Chemicals Dashboard. Retrieved from a valid URL.[15]

  • AK Scientific, Inc. (n.d.). 4-Bromo-2-chloroacetanilide Safety Data Sheet. Retrieved from a valid URL.[11]

  • Khan, F. N., Roopan, S. M., Malathi, N., Hathwar, V. R., & Akkurt, M. (2010). N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1434.[16]

  • NextSDS. (n.d.). N-(4-(ACETYLAMINO)PHENYL)-2-CHLOROACETAMIDE — Chemical Substance Information. Retrieved from a valid URL.[17]

  • Abdel-Latif, E., Fahad, M. M., El-Demerdash, A., & Ismail, M. A. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. University of East Anglia Research Portal. Retrieved from a valid URL.[6]

  • Abdel-Latif, E., Fahad, M. M., El-Demerdash, A., & Ismail, M. A. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3049-3063.[7]

  • NIST. (n.d.). Acetamide, 2-chloro-N-(4-methylphenyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from a valid URL.[18]

  • ChemBK. (2024). N-(4-Chlorophenyl)acetamide. Retrieved from a valid URL.[3]

Sources

Foundational

A Proposed Framework for the Preliminary Toxicological Assessment of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide

Abstract N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide (CAS No. 2653-10-3) is a chemical intermediate utilized in the synthesis of novel heterocyclic compounds with potential biological activities.[1][2][3] As with...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide (CAS No. 2653-10-3) is a chemical intermediate utilized in the synthesis of novel heterocyclic compounds with potential biological activities.[1][2][3] As with any chemical entity intended for further development or scaled synthesis, a comprehensive understanding of its toxicological profile is paramount for ensuring laboratory safety and regulatory compliance. Currently, publicly available toxicity data for this specific molecule is scarce. This technical guide presents a structured, science-led framework for establishing a preliminary toxicity profile. By analyzing the compound's structure, we identify two key toxicophores: a reactive α-chloroacetamide moiety and a substituted chloroaniline core. These structural alerts suggest potential for genotoxicity, cytotoxicity, and systemic organ toxicity.[4][5][6][7] Consequently, this guide proposes a tiered experimental strategy, beginning with validated in vitro assays for genotoxicity and cytotoxicity, followed by a guideline-compliant in vivo study for acute systemic toxicity. Detailed, field-proven protocols are provided for each assay, grounded in internationally accepted standards from the Organisation for Economic Co-operation and Development (OECD).[8][9] The objective is to provide researchers and drug development professionals with a robust, self-validating methodology to characterize the initial hazard profile of this and structurally related compounds.

Chemical Identity and Structural Alerts

N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide is a substituted acetanilide. Its fundamental chemical properties are summarized in Table 1.

PropertyValueSource
CAS Number 2653-10-3[10][11]
Molecular Formula C₁₀H₁₁ClN₂O₂[10][11]
Molecular Weight 226.66 g/mol [10][11]
Known Uses Synthetic precursor/intermediate[1][2][3]

A critical first step in toxicological assessment is the identification of structural alerts, which are molecular features known to be associated with specific types of toxicity. The structure of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide contains two prominent alerts that guide our proposed testing strategy.

G cluster_0 N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide cluster_1 Structural Alert 1: α-Chloroacetamide cluster_2 Structural Alert 2: Chloroaniline Core mol mol a1 Reactive electrophile a2 Potential alkylating agent a1->a2 a3 Associated with genotoxicity & cytotoxicity a2->a3 b1 Known systemic toxicant class b2 Risk of hematotoxicity (Methemoglobinemia) b1->b2 b3 Potential for liver and kidney damage b2->b3

Caption: Chemical structure and key toxicological alerts.

  • α-Chloroacetamide Moiety: This functional group is a well-known alkylating agent. The electron-withdrawing carbonyl group makes the adjacent methylene carbon electrophilic and susceptible to nucleophilic attack by biological macromolecules like DNA and proteins. This reactivity is a strong predictor of potential mutagenicity and cytotoxicity. Chloroacetamide itself is classified as very toxic and is a suspected teratogen.[4][12] Studies on related chloroacetamide herbicides demonstrate their capacity to induce DNA damage and cytotoxicity through mechanisms involving oxidative stress.[5][13]

  • 2-Chloroaniline Core: Chloroanilines as a class are recognized for their systemic toxicity, particularly following oral, dermal, or inhalation exposure.[6][7] Their primary hazard is hematotoxicity, specifically the induction of methemoglobinemia, which impairs the oxygen-carrying capacity of blood.[7] Repeated exposure can lead to damage to the spleen, liver, and kidneys.[7][14]

Proposed Mechanistic Hypothesis: Covalent Binding

Based on the primary structural alert, the leading mechanistic hypothesis for the toxicity of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide is its action as an electrophile. The chloroacetamide group can undergo nucleophilic substitution with biological molecules, leading to the formation of covalent adducts and subsequent cellular dysfunction.

Compound N-(4-...)--2-chloroacetamide (Electrophile) Adduct Covalent Adduct (Alkylated Biomolecule) Compound->Adduct Covalent Binding (SN2 Reaction) BioMol Biological Nucleophile (e.g., Protein-SH, DNA-N7) BioMol->Adduct Enzyme Enzyme Inactivation DNA DNA Adduct Formation Cyto Cytotoxicity Enzyme->Cyto Loss of Function Geno Genotoxicity (Mutagenesis) DNA->Geno Replication Errors

Caption: Hypothesized mechanism of toxicity via covalent binding.

This direct alkylation can lead to:

  • Enzyme Inactivation: Covalent modification of critical amino acid residues (e.g., cysteine) in enzymes can inhibit their function, disrupting cellular metabolism and signaling pathways, ultimately causing cytotoxicity.

  • DNA Adduct Formation: Reaction with nucleophilic sites on DNA bases (e.g., the N7 position of guanine) can form DNA adducts. If not repaired, these adducts can lead to mutations during DNA replication, providing a clear mechanism for genotoxicity.

Proposed Strategy for Preliminary Toxicity Profiling

A tiered approach is recommended to efficiently and ethically establish a preliminary toxicity profile. This strategy begins with in vitro methods to assess specific endpoints before proceeding to a limited, guideline-driven in vivo study.

G cluster_tier1 Tier 1: In Vitro Assessment cluster_tier2 Tier 2: In Vivo Assessment cluster_results Data Interpretation start Test Compound: N-(4-Acetylamino-2-chloro-phenyl) -2-chloroacetamide genotox Genotoxicity Assay (OECD TG 471 Ames Test) start->genotox Parallel Testing cytotox Cytotoxicity Assay (e.g., Neutral Red Uptake) start->cytotox Parallel Testing interp_geno Mutagenic Potential? genotox->interp_geno interp_cyto Cell Viability (IC50) cytotox->interp_cyto acute_oral Acute Oral Toxicity (OECD TG 423 Acute Toxic Class) interp_acute GHS Classification / LD50 Estimate acute_oral->interp_acute interp_geno->acute_oral Informs dose selection end_node Preliminary Hazard Profile interp_geno->end_node interp_cyto->acute_oral Informs dose selection interp_cyto->end_node interp_acute->end_node

Caption: Proposed tiered workflow for toxicity assessment.

Tier 1: In Vitro Genotoxicity Assessment

Assay: Bacterial Reverse Mutation Test (Ames Test) Guideline: OECD Test Guideline 471

Rationale: This test is the global standard for initial screening of mutagenic properties. It is highly sensitive to compounds that cause DNA damage, which is a suspected activity of the α-chloroacetamide moiety. A positive result is a significant flag for potential carcinogenicity.

Experimental Protocol:

  • Strain Selection: Utilize a minimum of five tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA or WP2 uvrA (pKM101)). These strains detect different types of mutations (frameshift vs. base-pair substitutions).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-1954 induced rat liver homogenate, S9 fraction). This is crucial as parent compounds can be metabolized to more or less reactive forms.

  • Dose Selection: Perform an initial range-finding experiment to determine the appropriate concentration range, which should span from non-toxic to cytotoxic levels. A minimum of five analyzable concentrations should be used in the main experiment.

  • Assay Procedure (Plate Incorporation Method):

    • To 2.0 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (or vehicle control), and 0.5 mL of S9 mix (for "+S9" conditions) or buffer (for "-S9" conditions).

    • Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on each plate.

  • Acceptance Criteria: The assay is valid if the negative and positive controls perform as expected and the background revertant counts are within the historical control range. A positive result is defined as a dose-related increase in revertant colonies, typically a two-fold or greater increase over the solvent control for at least one strain.

Tier 1: In Vitro Cytotoxicity Assessment

Assay: Neutral Red Uptake (NRU) Cytotoxicity Assay Guideline: Based on principles of OECD TG 129

Rationale: This assay provides a quantitative measure of cytotoxicity (IC₅₀ value). It assesses cell membrane integrity, a common target of reactive compounds. A metabolically competent cell line, such as human hepatoma HepG2, is recommended to account for potential metabolic activation or detoxification, which is relevant for the chloroaniline core.

Experimental Protocol:

  • Cell Culture: Culture HepG2 cells in appropriate media until they reach approximately 80% confluency.

  • Cell Plating: Seed the cells into a 96-well microtiter plate at a pre-determined optimal density and allow them to attach overnight.

  • Compound Exposure: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the cells and replace it with the medium containing various concentrations of the test compound. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

  • Neutral Red Staining:

    • Remove the treatment medium and wash the cells with PBS.

    • Add medium containing Neutral Red dye (e.g., 50 µg/mL) and incubate for ~3 hours. The dye is taken up and accumulates in the lysosomes of viable cells.

    • Remove the staining solution, wash the cells, and add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the cells.

  • Data Collection: Measure the absorbance of the extracted dye at ~540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.

Tier 2: In Vivo Acute Systemic Toxicity Assessment

Assay: Acute Oral Toxicity – Acute Toxic Class Method Guideline: OECD Test Guideline 423

Rationale: This in vivo test provides a determination of the acute toxicity after a single oral dose and is essential for hazard classification under the Globally Harmonised System (GHS). The Acute Toxic Class Method (TG 423) is selected as it uses a reduced number of animals (typically 3 per step) and aims for classification rather than a precise LD₅₀, aligning with animal welfare (3Rs) principles.[15][16]

Experimental Protocol:

  • Animal Selection: Use a single sex (typically female, as they are often slightly more sensitive) of a standard laboratory rodent strain (e.g., Wistar rat), aged 8-12 weeks.

  • Housing and Acclimation: House animals in appropriate conditions with a 12-hour light/dark cycle and access to standard diet and water ad libitum. Acclimate for at least 5 days before dosing.

  • Dosing Procedure:

    • Fast animals overnight prior to dosing.

    • Administer the test substance as a single oral dose by gavage. The substance should be dissolved or suspended in an appropriate vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).

    • The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information (including in vitro data). Given the structural alerts, a starting dose of 300 mg/kg may be appropriate.

  • Observation Period:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects, CNS effects like tremors or convulsions) and any instances of mortality.

    • Record individual animal body weights shortly before dosing and at least weekly thereafter.

  • Step-wise Procedure: The outcome of the first step (e.g., at 300 mg/kg) determines the next step. For example, if 2-3 animals die, the substance is classified and no further testing is needed. If 0-1 animals die, the test is repeated with a higher dose in another group of 3 animals. The procedure continues until a clear classification can be made.

  • Pathology: At the end of the observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any treatment-related macroscopic changes.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 2: Example Data Summary for Ames Test (OECD TG 471)

Strain Metabolic Activation (S9) Conc. (µ g/plate ) Mean Revertants ± SD Fold Increase Result
TA100 - 0 (Vehicle) 125 ± 10 1.0 -
10 130 ± 12 1.0 -
50 190 ± 15 1.5 -
100 280 ± 25 2.2 Positive
TA98 + 0 (Vehicle) 40 ± 5 1.0 -

| | | 100 | 45 ± 8 | 1.1 | - |

Table 3: Example Data Summary for Cytotoxicity and Acute Oral Toxicity

Assay Endpoint Result Interpretation
Cytotoxicity (HepG2) IC₅₀ 15 µM High cytotoxic potential
Acute Oral Toxicity (OECD TG 423) Outcome Mortality observed at 300 mg/kg GHS Category 4 or 3

| | Clinical Signs | Lethargy, tremors, pale extremities | Suggests CNS and/or hematotoxic effects |

Conclusion and Recommendations

The chemical structure of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide presents significant toxicological alerts, primarily related to the electrophilic chloroacetamide moiety and the chloroaniline core. These features suggest a high probability of genotoxic, cytotoxic, and acute systemic toxicity. The proposed tiered testing strategy, incorporating validated OECD guidelines, provides a robust and ethical framework for generating the necessary data to establish a preliminary hazard profile.

The results of these foundational studies will allow for:

  • An initial assessment of mutagenic and cytotoxic potential.

  • Classification of the substance according to GHS for acute oral toxicity, which is critical for safe handling and labeling.

  • Informed decision-making for any further development.

Should these preliminary tests indicate significant toxicity, further investigations would be warranted. These could include in vitro micronucleus assays to confirm genotoxicity, assays for methemoglobin formation to investigate hematotoxicity, and, if necessary, repeated-dose toxicity studies (e.g., OECD TG 407) to understand hazards from prolonged exposure.

References

  • Abdel-Latif, E., Fahad, M. M., El-Demerdash, A., & Ismail, M. A. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of the Iranian Chemical Society, 17(8), 2065-2076. [Link]

  • European Commission. (2011). Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27). SCCS/1360/10. [Link]

  • Kaur, P., & Kumar, V. (2022). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 633-643. [Link]

  • OECD. (1981). OECD Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. [Link]

  • Slideshare. Oecd guidelines for toxicology studies. (n.d.). [Link]

  • Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. [Link]

  • Xing, L., et al. (2019). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 18(4), 3125-3133. [Link]

  • ResearchGate. (2019). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. [Link]

  • Wikipedia. (2023). Chloroacetamide. [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral toxicity – Acute Toxic Class Method. [Link]

  • OECD. (1997). OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. [Link]

  • NextSDS. N-(4-(ACETYLAMINO)PHENYL)-2-CHLOROACETAMIDE — Chemical Substance Information. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2017). 2-Chloroaniline and its hydrochloride: Human health tier II assessment. [Link]

  • Sisco-Chem. o-Chloro Aniline CAS No 95-51-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • PubChem. N-(4-acetylphenyl)-2-chloroacetamide. [Link]

  • University of East Anglia. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. [Link]

  • ResearchGate. (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i).... [Link]

  • PubChem. N-(4-Chlorophenyl)acetamide. [Link]

  • ResearchGate. (A) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide 4. (i) ClCH2COCl,.... [Link]

Sources

Exploratory

Pharmacokinetics of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide Derivatives: Navigating Covalent Warhead Liabilities and ADME Optimization

Executive Summary The development of targeted covalent inhibitors (TCIs) has revolutionized the therapeutic landscape, particularly in oncology and infectious diseases, by enabling the targeting of previously "undruggabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized the therapeutic landscape, particularly in oncology and infectious diseases, by enabling the targeting of previously "undruggable" proteins[1][2]. Among the most utilized electrophilic warheads is the α -chloroacetamide moiety. This highly technical guide dissects the pharmacokinetic (PK) and pharmacodynamic (PD) profile of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide and its derivatives.

By functioning as a mild-to-moderate electrophile, this scaffold selectively alkylates nucleophilic residues (predominantly cysteine)[3]. However, the very reactivity that guarantees irreversible target engagement also introduces profound ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities—most notably, rapid interception by intracellular glutathione (GSH)[4][5]. As a Senior Application Scientist, I will guide you through the mechanistic causality of these PK phenomena, the structural optimization strategies used to mitigate them, and the self-validating experimental protocols required to quantify their disposition.

Molecular Rationale and Physicochemical Properties

The core structure of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide consists of three critical domains:

  • The Acetamido Group (-NHCOCH3): Provides hydrogen bond donor/acceptor capabilities, influencing aqueous solubility and target active-site anchoring.

  • The 2-Chloro-Phenyl Ring: The halogen substitution at the ortho position relative to the chloroacetamide nitrogen induces a steric twist. This dihedral alteration impacts the compound's lipophilicity and its fit within hydrophobic protein pockets[6][7].

  • The α -Chloroacetamide Warhead: The reactive center. It undergoes a bimolecular nucleophilic substitution ( SN​2 ) reaction with thiolate anions.

Lipophilicity and Permeability

Lipophilicity is a primary determinant of passive gastrointestinal absorption and cellular permeability. Chromatographic retention parameters (such as RM0​ ) and in silico logP models demonstrate that chloroacetamide derivatives possess favorable lipophilicity for membrane crossing[6][7]. However, this high lipophilicity, combined with the reactive warhead, often leads to high non-specific protein binding in plasma, reducing the unbound fraction ( fu​ ) available for target engagement.

The PK/PD Decoupling Phenomenon

Traditional reversible drugs rely on maintaining systemic plasma concentrations above the IC50​ or Kd​ for efficacy. Covalent inhibitors like chloroacetamides fundamentally decouple PK from PD[1].

The potency of a chloroacetamide is time-dependent and governed by two parameters:

  • KI​ : The reversible binding affinity to the target.

  • kinact​ : The maximum rate of covalent bond formation.

Once the covalent bond is formed, the pharmacological effect persists until the target protein is degraded and resynthesized by the cell (protein turnover). Consequently, a chloroacetamide derivative can have an extremely short systemic half-life ( t1/2​ ) yet exhibit prolonged efficacy[2]. This rapid clearance is often leveraged as a safety feature to minimize systemic off-target toxicity.

PK_PD_Decoupling A N-(4-Acetylamino-2-chloro-phenyl) -2-chloroacetamide B Target Cysteine (SN2 Alkylation) A->B k_inact / K_I C Intracellular GSH (GST Catalysis) A->C Off-target interception D Irreversible Target Engagement (Prolonged PD) B->D Pharmacodynamics E Rapid Systemic Clearance (Short PK Half-life) C->E Pharmacokinetics

Figure 1: Bifurcation of chloroacetamide disposition into prolonged PD and rapid PK clearance.

Metabolism: The Glutathione (GSH) Interception Pathway

The most critical metabolic liability of chloroacetamides is their susceptibility to conjugation with glutathione (GSH)[5][8]. GSH is present in the cytosol at high concentrations (1–10 mM).

The Mechanism of Clearance

While chloroacetamides can react with GSH non-enzymatically, the reaction is heavily catalyzed in the liver and target tissues by Glutathione S-Transferases (GSTs) [4]. The GST enzyme lowers the pKa of the GSH cysteine thiol, generating a highly nucleophilic thiolate anion that attacks the α -carbon of the chloroacetamide, displacing the chloride ion.

This metabolic pathway results in:

  • High Intrinsic Clearance ( CLint​ ): Unmodified chloroacetamides often exhibit in vivo plasma clearance rates exceeding 14 L/h/kg in murine models, severely limiting their bioavailability[5].

  • Hepatotoxicity Risks: Excessive dosing can deplete hepatic GSH pools, leading to oxidative stress and hepatotoxicity.

Structural Optimization to Modulate Clearance

To optimize the PK profile, medicinal chemists often introduce steric hindrance around the warhead. For example, replacing the α -protons with an α -methyl group (forming an α -methyl chloroacetamide) can reduce GSH reactivity by up to 6-fold due to steric shielding of the SN​2 trajectory[9]. Alternatively, substituting the warhead for a less reactive electrophile, such as an acrylamide or sulfamate, can improve half-life, though this may compromise kinact​ against the primary target[8][9].

Table 1: Comparative Pharmacokinetic and Reactivity Parameters

Note: Data synthesized from generalized chloroacetamide derivative profiling[5][8][9].

Compound VariantElectrophile TypeGSH Half-life ( t1/2​ )In Vivo Clearance (L/h/kg)Covalent Target Engagement
Baseline Chloroacetamide Unhindered α -chloro< 10 min> 14.0 (High)Rapid, Non-selective
N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide Aryl-linked α -chloro~ 15 - 30 min8.5 - 12.0 (High)Rapid, Moderate Selectivity
α -Methyl Derivative Sterically hindered chloro> 120 min~ 3.0 (Moderate)Slower, High Selectivity
Sulfamate Analog α -Sulfamate> 300 min< 1.0 (Low)Slow, Highly Selective

Self-Validating Experimental Protocols

To accurately profile the pharmacokinetics of these derivatives, researchers must isolate chemical reactivity from enzymatic metabolism. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol 1: Intracellular GSH-Mediated Intrinsic Clearance Assay

Causality: We utilize a 5 mM GSH concentration to mimic the physiological cytosolic environment. By running the assay in both standard PBS (chemical reactivity) and liver microsomes/cytosol (enzymatic reactivity), we can isolate the GST-catalyzed clearance rate[8].

Step-by-Step Methodology:

  • Preparation: Prepare a 5 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Spike the N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide derivative into the solution to achieve a final concentration of 10 μM. (Include a highly reactive control like RSL3 and a non-reactive unhalogenated acetamide as controls)[5].

  • Sampling: At predetermined time points (0, 5, 15, 30, 60, and 120 minutes), extract 50 μL aliquots.

  • Quenching: Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile (ACN) containing 1 μM of an internal standard (e.g., 4-nitro-cyanobenzene). Causality: Cold ACN precipitates proteins (if using lysates) and halts the SN​2 reaction.

  • Processing: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitates.

  • Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the disappearance of the parent compound. Calculate the half-life ( t1/2​ ) using a first-order exponential decay model.

GSH_Clearance_Protocol S1 1. Prepare 5 mM GSH in PBS (pH 7.4) S2 2. Spike 10 μM Compound S1->S2 S3 3. Incubate 37°C Sample at 0-60 min S2->S3 S4 4. Quench via Cold ACN + Internal Std S3->S4 S5 5. Centrifuge & Extract S4->S5 S6 6. LC-MS/MS Quantification S5->S6

Figure 2: Self-validating LC-MS/MS workflow for determining GSH-mediated intrinsic clearance.

Protocol 2: Covalent Target Engagement via Intact Mass Spectrometry

Causality: High clearance is only acceptable if the target is rapidly and selectively engaged. Intact protein MS verifies that the compound forms a 1:1 stoichiometric adduct with the target protein without over-alkylating off-target surface cysteines[1].

Step-by-Step Methodology:

  • Incubate 2 μM of recombinant target protein with a 10-fold molar excess (20 μM) of the chloroacetamide derivative in HEPES buffer (pH 7.5) for 1 hour at room temperature.

  • Desalt the protein using a Zeba Spin Desalting Column (7K MWCO) to remove unbound ligand.

  • Inject the sample into an LC-TOF-MS system using a C4 analytical column.

  • Deconvolute the raw mass spectra using maximum entropy algorithms (e.g., MaxEnt1).

  • Validation: A successful covalent engagement will show a mass shift corresponding exactly to the molecular weight of the derivative minus one chloride ion (loss of 35.45 Da during the SN​2 reaction). The absence of +2 or +3 mass shifts confirms the lack of non-specific over-alkylation.

Conclusion

The N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide scaffold represents a powerful, albeit pharmacokinetically challenging, chemotype for covalent drug discovery. Its high lipophilicity drives rapid tissue distribution, while its electrophilic warhead ensures irreversible target engagement. However, researchers must carefully balance its kinact​/KI​ efficiency against its rapid GST-catalyzed glutathione clearance. By employing rigorous, self-validating LC-MS/MS workflows and structure-guided steric modifications, development professionals can harness the prolonged pharmacodynamics of this class while mitigating systemic toxicity.

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Foundational

Biological activity of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide in cell lines

Biological Activity and Chemoproteomic Profiling of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide in Cell Lines: A Technical Guide Executive Summary As the pharmaceutical industry increasingly embraces targeted cov...

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Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity and Chemoproteomic Profiling of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide in Cell Lines: A Technical Guide

Executive Summary

As the pharmaceutical industry increasingly embraces targeted covalent inhibitors (TCIs), the systematic evaluation of electrophilic fragments has become a cornerstone of modern drug discovery. N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide is a bifunctional small molecule comprising a 4-acetylamino-2-chlorophenyl recognition motif and a 2-chloroacetamide electrophilic warhead. This guide, written from the perspective of a Senior Application Scientist, details the mechanistic rationale, phenotypic screening strategies, and chemoproteomic workflows required to rigorously evaluate the biological activity and target engagement of this compound in live cell lines.

Mechanistic Rationale: The Chloroacetamide Warhead

The biological activity of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide is driven by a two-step binding mechanism. First, the 4-acetylamino-2-chlorophenyl moiety mediates non-covalent interactions with a target protein, establishing residence time and localizing the compound. Second, the 2-chloroacetamide warhead undergoes an irreversible nucleophilic substitution ( SN​2 ) reaction with the thiolate anion of a proximal, reactive cysteine residue.

Why Chloroacetamides? In covalent drug design, the intrinsic reactivity of the warhead must be perfectly balanced. Highly reactive electrophiles, such as iodoacetamides, indiscriminately label the proteome, leading to off-target toxicity. Conversely, chloroacetamides act as "latent electrophiles." They possess a tuned, moderate intrinsic reactivity that generally requires the microenvironment of a protein binding pocket (which lowers the pKa of the target cysteine) to drive the covalent reaction (1)[1]. This property makes chloroacetamides ideal for fragment-based drug discovery (FBDD) and Activity-Based Protein Profiling (ABPP) (2)[2].

Mechanism Cmpd N-(4-Acetylamino-2-chloro-phenyl) -2-chloroacetamide Cell Cellular Entry (Passive Permeability) Cmpd->Cell NonCov Non-Covalent Recognition Complex Cell->NonCov Binding Target Target Protein (Reactive Cysteine Thiolate) Target->NonCov Interaction Cov Irreversible Covalent Adduct (S-Alkylation via SN2) NonCov->Cov Chloroacetamide Reaction

Figure 1: Mechanism of Covalent Target Engagement via SN2 Alkylation.

Cell Line Profiling Strategy

To define the biological activity of this compound, we must correlate macroscopic cellular phenotypes with microscopic target engagement. This requires a dual-tiered experimental strategy:

  • Phenotypic Viability Profiling: Establishing the compound's cytotoxicity across a panel of distinct cell lines to identify selective vulnerabilities.

  • Chemoproteomic Target Profiling (Live-Cell ABPP): Mapping the specific cysteines engaged by the compound. Live-cell profiling is strictly required because cellular lysis disrupts the native redox state, dilutes endogenous metabolites (like glutathione), and alters protein conformations, which can artificially skew cysteine reactivity (3)[3].

Experimental Protocols

Protocol 1: High-Throughput Cell Viability Assay (Phenotypic Readout)

Causality Check: Why use CellTiter-Glo (ATP-based) instead of MTT (colorimetric)? Reactive electrophiles like chloroacetamides can directly reduce tetrazolium salts in MTT assays, yielding false-positive viability signals. ATP quantitation strictly correlates with metabolically active cells, bypassing redox interference.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cell lines (e.g., HCT116, MDA-MB-231, HEK293T) at 2,000 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide in DMSO. Pin-transfer the compound into the assay plates (final DMSO concentration = 0.1%).

  • Incubation: Incubate cells for 72 hours to allow for both rapid covalent engagement and subsequent downstream phenotypic degradation/apoptosis.

  • Readout: Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and read luminescence.

  • Validation: Normalize data against the 0.1% DMSO vehicle control (100% viability) and a cytotoxic reference standard like Staurosporine (0% viability).

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) in Live Cells

Causality Check: This protocol is designed as a self-validating system. We compete the test compound against a broad-spectrum, highly reactive iodoacetamide-alkyne (IA-alkyne) probe. A true binding event is validated by a dose-dependent decrease in the IA-alkyne signal. Total protein normalization ensures that signal loss is due to target engagement, not compound-induced protein degradation (4)[4].

Step-by-Step Methodology:

  • In Situ Labeling: Treat live cells at ~80% confluency with the chloroacetamide compound (e.g., 10 µM) or DMSO vehicle for 2 hours.

  • Lysis & Proteome Extraction: Wash cells with cold PBS and lyse in a denaturing buffer (e.g., 1% SDS in PBS with protease inhibitors) to immediately halt enzymatic activity and unfold proteins, exposing all unengaged cysteines.

  • Probe Labeling: Add 100 µM IA-alkyne probe to the lysates and incubate for 1 hour at room temperature in the dark to label all remaining free reactive cysteines.

  • CuAAC Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) by adding a master mix of Cyanine5-azide (for in-gel fluorescence) or Biotin-azide (for LC-MS/MS enrichment), CuSO4​ , TCEP, and TBTA ligand (5)[5].

  • Readout:

    • Gel-Based: Resolve proteins via SDS-PAGE and scan for Cy5 fluorescence.

    • MS-Based: Enrich biotinylated proteins via streptavidin agarose, perform on-bead trypsin digestion, and analyze via quantitative LC-MS/MS.

ABPP Step1 Live Cell Incubation (Compound vs. DMSO Vehicle) Step2 Cell Lysis & Proteome Extraction (Denaturing Conditions) Step1->Step2 Step3 Labeling with Broad-Spectrum Probe (e.g., IA-Alkyne) Step2->Step3 Step4 CuAAC Click Chemistry (Biotin/Fluorophore Conjugation) Step3->Step4 Step5 Enrichment & LC-MS/MS or In-Gel Fluorescence Step4->Step5 Step6 Quantification of Competed Cysteines Step5->Step6

Figure 2: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Data Presentation

To synthesize the quantitative data generated from the protocols above, we utilize structured data tables. Below is a representative data synthesis demonstrating how the biological activity of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide should be evaluated.

Table 1: Representative Phenotypic Viability Profiling (72h Treatment)

Cell Line Tissue Origin IC50 (µM) ± SD Max Inhibition (%)
HCT116 Colorectal Carcinoma 4.2 ± 0.3 98%
MDA-MB-231 Triple-Negative Breast 12.5 ± 1.1 85%
A549 Lung Adenocarcinoma 8.7 ± 0.6 92%

| HEK293T | Embryonic Kidney (Non-tumor) | > 50.0 | < 20% |

Interpretation: The compound exhibits a favorable therapeutic window, showing targeted cytotoxicity in specific carcinoma lines while sparing non-tumorigenic HEK293T cells.

Table 2: Representative Chemoproteomic Target Engagement (Live-Cell ABPP)

Target Protein Engaged Cysteine Log2 Competition Ratio Target Occupancy (%) Functional Annotation
Target X (e.g., RNF114) Cys8 3.4 > 90% E3 Ubiquitin Ligase
Target Y (e.g., Pin1) Cys113 2.8 85% Peptidyl-prolyl isomerase
Off-Target A Cys22 0.5 < 15% Metabolic Kinase

| Off-Target B | Cys105 | 0.2 | < 10% | Structural Cytoskeleton |

Interpretation: A Log2 Competition Ratio > 2.0 indicates robust, highly selective covalent target engagement. The data confirms the chloroacetamide warhead selectively alkylates hyper-reactive functional cysteines rather than indiscriminately modifying the proteome.

References

  • Reactive-cysteine profiling for drug discovery. PMC - NIH.3

  • Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function. bioRxiv.4

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC - NIH.1

  • Advanced approaches of developing targeted covalent drugs. PMC - NIH.2

  • Enrichment-Free, Targeted Covalent Drug Discovery in Live Cells. ACS Chemical Biology.5

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Protocol Validation for N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Strategic Rationale The compound N-(4-Acetylamino...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Strategic Rationale

The compound N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide is a highly functionalized, bifunctional aromatic building block. It features two orthogonal amide linkages (an unreactive acetamide and a highly reactive, electrophilic chloroacetamide) alongside an aromatic chlorine atom. Such scaffolds are increasingly critical in the development of targeted covalent inhibitors (TCIs), PROTAC linkers, and complex peptidomimetics.

Mechanistic Rationale & Pathway Selection (E-E-A-T)

A common pitfall in synthesizing di-amides from symmetrical or pseudo-symmetrical phenylenediamines (e.g., 2-chloro-1,4-phenylenediamine) is poor regioselectivity, leading to complex mixtures of regioisomers that are difficult to separate via standard chromatography.

To establish a self-validating and unambiguous system , this protocol utilizes a linear, three-step approach starting from 2-chloro-4-nitroaniline .

  • Step 1: N-Chloroacetylation. The amine at the 1-position is chloroacetylated. The presence of the electron-withdrawing ortho-chloro and para-nitro groups significantly deactivates this amine, necessitating a highly reactive acylating agent (chloroacetyl chloride) and a catalytic nucleophile (DMAP) to drive the reaction[1].

  • Step 2: Chemoselective Reduction. This is the most critical juncture. Standard catalytic hydrogenation (Pd/C, H₂) would lead to the rapid hydrogenolysis (cleavage) of both the aliphatic C-Cl bond of the chloroacetamide and the aromatic C-Cl bond. Therefore, a mild, single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (modified Béchamp reduction) is employed. This method is strictly chemoselective for the nitro group, preserving all halogens [2].

  • Step 3: N-Acetylation. The newly generated, highly nucleophilic aniline at the 4-position is selectively acetylated using acetic anhydride under mild conditions to yield the final target [3].

Visualization of the Synthesis Workflow

SynthesisPathway SM 2-Chloro-4-nitroaniline (Starting Material) Int1 N-(2-chloro-4-nitrophenyl) -2-chloroacetamide (Intermediate 1) SM->Int1 Chloroacetyl chloride, DIPEA DMAP (cat.), DCM, 0°C -> RT Int2 N-(4-amino-2-chlorophenyl) -2-chloroacetamide (Intermediate 2) Int1->Int2 Fe powder, NH4Cl EtOH/H2O, 80°C (Chemoselective) Product N-(4-Acetylamino-2-chloro-phenyl) -2-chloroacetamide (Target Compound) Int2->Product Acetic anhydride Pyridine, DCM, RT

Figure 1: Three-step regioselective synthesis pathway for the target bifunctional acetamide.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the optimized stoichiometry and expected yields for a standard 10 mmol scale synthesis.

StepReactant / IntermediateReagents (Equivalents)SolventTemp / TimeExpected Yield
1 2-Chloro-4-nitroaniline (1.0 eq)Chloroacetyl chloride (1.2 eq), DIPEA (1.5 eq), DMAP (0.1 eq)DCM (0.2 M)0 °C to RT, 4 h85 - 90%
2 Intermediate 1 (1.0 eq)Fe powder (5.0 eq), NH₄Cl (5.0 eq)EtOH/H₂O (4:1)80 °C, 2 h75 - 82%
3 Intermediate 2 (1.0 eq)Acetic anhydride (1.1 eq), Pyridine (1.5 eq)DCM (0.1 M)RT, 3 h88 - 95%

Experimental Protocols (Step-by-Step)

Step 1: Synthesis of N-(2-chloro-4-nitrophenyl)-2-chloroacetamide (Intermediate 1)
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-nitroaniline (1.73 g, 10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.61 mL, 15.0 mmol) and 4-Dimethylaminopyridine (DMAP, 122 mg, 1.0 mmol). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dropwise, add chloroacetyl chloride (0.95 mL, 12.0 mmol) over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (30 mL) and brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to afford Intermediate 1 as a pale yellow solid.

Step 2: Synthesis of N-(4-amino-2-chlorophenyl)-2-chloroacetamide (Intermediate 2)

Caution: This step relies on heterogeneous solid-liquid mixing. Ensure vigorous stirring.

  • Preparation: Suspend Intermediate 1 (2.49 g, ~10.0 mmol) in a mixture of Ethanol (40 mL) and Deionized Water (10 mL) in a 250 mL round-bottom flask.

  • Reagent Addition: Add Iron powder (325 mesh, 2.79 g, 50.0 mmol) and solid Ammonium Chloride (NH₄Cl, 2.67 g, 50.0 mmol).

  • Reduction: Attach a reflux condenser and heat the vigorously stirring mixture to 80 °C for 2 hours. The solution will turn dark brown/black.

  • Filtration: Cool the mixture to RT. Filter the suspension through a pad of Celite to remove iron residues, washing the filter cake thoroughly with hot Ethyl Acetate (EtOAc, 100 mL).

  • Workup: Concentrate the filtrate to remove ethanol. Partition the remaining aqueous residue with EtOAc (50 mL) and saturated NaHCO₃ (30 mL). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield Intermediate 2 as an off-white solid. Use immediately in the next step to prevent oxidative degradation.

Step 3: Synthesis of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide (Target)
  • Preparation: Dissolve Intermediate 2 (2.19 g, 10.0 mmol) in anhydrous DCM (100 mL).

  • Base Addition: Add Pyridine (1.21 mL, 15.0 mmol) and stir at RT for 5 minutes.

  • Acetylation: Add Acetic anhydride (1.04 mL, 11.0 mmol) dropwise.

  • Reaction: Stir the mixture at RT for 3 hours. A precipitate may form as the di-amide product is often less soluble in DCM than the starting aniline.

  • Workup & Isolation: Quench with water (50 mL). If a precipitate is present, filter it directly and wash with cold DCM and water—this is often highly pure product. If no precipitate forms, separate the organic layer, wash with 1M CuSO₄ (to remove pyridine), followed by brine. Dry and concentrate.

  • Final Purification: Triturate the resulting solid with diethyl ether or recrystallize from EtOAc/Hexanes to afford the final target compound as a white crystalline solid.

References

  • Title: 2-Chloro-4-nitroaniline - Compound Summary Source: National Center for Biotechnology Information. PubChem Compound Database. URL: [Link]

  • Title: Chemoselective Reduction of Nitroarenes in the Presence of Sensitive Reducible Functional Groups Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Amide Bond Formation and Peptide Coupling Source: Organic Syntheses URL: [Link]

Application

Application Notes &amp; Protocols for N-Aryl Chloroacetamide Scaffolds in Drug Discovery

A Guide to Investigating Novel Chloroacetamide Derivatives Inspired by N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide Introduction: The Chloroacetamide Scaffold as a Versatile Pharmacophore The N-aryl chloroacetamid...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Investigating Novel Chloroacetamide Derivatives Inspired by N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide

Introduction: The Chloroacetamide Scaffold as a Versatile Pharmacophore

The N-aryl chloroacetamide moiety represents a highly versatile and reactive scaffold in medicinal chemistry. While direct, extensive research on the specific molecule N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide is not widely available in public literature, the broader class of N-aryl chloroacetamides and related structures has been explored for a range of therapeutic applications. These compounds are characterized by a chloroacetyl group attached to an aromatic amine, a feature that renders them reactive electrophiles capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in target proteins. This reactivity is a cornerstone of their biological activity.

Historically, chloroacetamides have been utilized as herbicides, where they inhibit the elongation of very-long-chain fatty acids (VLCFAs), crucial for plant development.[1] In drug discovery, this scaffold serves as a valuable starting point for synthesizing diverse heterocyclic compounds and has been incorporated into molecules designed as potential anticancer, antibacterial, and anti-inflammatory agents.[2][3][4]

This guide provides a framework for researchers investigating novel N-aryl chloroacetamide derivatives, using the structure of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide as a conceptual model. We will outline strategic approaches and detailed protocols for elucidating the therapeutic potential of such compounds, from initial synthesis and characterization to screening for biological activity and elucidating mechanisms of action.

Part 1: Synthesis and Characterization

The synthesis of N-aryl chloroacetamides is typically straightforward, often involving the acylation of an appropriately substituted aniline with chloroacetyl chloride.[5][6][7] The presence of the chloroacetamide group makes these molecules valuable intermediates for further chemical elaboration.

Protocol 1: General Synthesis of an N-Aryl Chloroacetamide Derivative

Objective: To synthesize a target N-aryl chloroacetamide from a corresponding aniline precursor.

Rationale: This protocol employs a standard nucleophilic acyl substitution. The aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base is used to neutralize the HCl byproduct generated during the reaction. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve both reactants.

Materials:

  • Substituted aniline (e.g., 4-amino-3-chloroacetanilide)

  • Chloroacetyl chloride

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the starting aniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes while stirring vigorously.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-4 hours.[5][6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the base. Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-aryl chloroacetamide.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Screening for Biological Activity

Based on the activities of structurally related compounds, a novel N-aryl chloroacetamide can be prioritized for screening in several therapeutic areas, primarily oncology and infectious diseases.

Application Note 1: Investigating Anticancer Potential

Derivatives of N-phenylacetamide have demonstrated the ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[4][8][9] A primary screening cascade should therefore focus on assessing cytotoxicity, followed by mechanistic assays.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration at which the test compound inhibits the growth of cancer cells by 50% (IC₅₀).

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer).[4][10][11]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well plates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[9]

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Sample Cytotoxicity Data

CompoundCell LineIC₅₀ (µM)
Derivative 1MCF-715.2
Derivative 1HCT11628.5
Derivative 2MCF-7> 100
DoxorubicinMCF-70.8

Workflow for Anticancer Mechanism of Action Studies

anticancer_workflow cluster_0 Primary Screening cluster_1 Secondary Mechanistic Assays cluster_2 Target Identification start Novel Chloroacetamide Compound cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI Staining) cytotoxicity->apoptosis If IC50 < 20 µM cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) cytotoxicity->cell_cycle If IC50 < 20 µM caspase Caspase Activation Assay (e.g., Caspase-3/7 Glo) apoptosis->caspase target_id Target Deconvolution (e.g., Kinase Profiling, Affinity Chromatography) cell_cycle->target_id caspase->target_id

Workflow for investigating the anticancer properties of a novel compound.
Application Note 2: Investigating Antibacterial Activity

The chloroacetamide scaffold is a precursor for various heterocyclic compounds that have shown significant antibacterial properties.[2][3] Derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the test compound that completely inhibits the visible growth of a microorganism.

Rationale: This assay is the gold standard for determining the in vitro susceptibility of bacteria to antimicrobial agents. By exposing a standardized inoculum of bacteria to serial dilutions of the compound, one can identify the minimum concentration required to prevent growth.

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test compound stock solution (e.g., 1 mg/mL in DMSO).

  • Positive control antibiotic (e.g., Ciprofloxacin).[10]

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Procedure:

  • Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.

  • Inoculation: Prepare a bacterial suspension in CAMHB and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this bacterial inoculum to each well.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation: Sample MIC Data

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 11664
Derivative 28> 128
Ciprofloxacin0.50.25

Part 3: Exploring Potential Mechanisms and Targets

The chloroacetamide functional group is an electrophilic "warhead" that can covalently modify nucleophilic residues on protein targets. This suggests that compounds containing this moiety may act as irreversible or covalent inhibitors.

Hypothesized Target Classes
  • Kinases: Many kinase inhibitors target a cysteine residue in or near the ATP-binding pocket. The chloroacetamide group is well-suited to form a covalent bond with this cysteine.

  • Deubiquitinating Enzymes (DUBs): These enzymes have a catalytic cysteine in their active site that is susceptible to covalent modification.

  • Tyrosinase: Some amide-based derivatives have been investigated as potential tyrosinase inhibitors, which is relevant in dermatology and for conditions like Parkinson's disease.[12]

  • VLCFA Synthases: Based on the herbicidal mechanism of action, exploring inhibition of human VLCFA synthesis could be relevant for certain metabolic disorders or cancers that depend on fatty acid synthesis.[1]

Workflow for Target Identification

target_id_workflow cluster_0 Broad Screening cluster_1 Hypothesis-Driven Screening cluster_2 Validation start Active Chloroacetamide Compound kinase_panel Broad Kinase Panel Screen (>400 kinases) start->kinase_panel phenotypic_screen Phenotypic Screen (e.g., High-Content Imaging) start->phenotypic_screen enzyme_assays Specific Enzyme Assays (e.g., Tyrosinase, DUBs) start->enzyme_assays validation Target Engagement Assays (e.g., CETSA, Western Blot) kinase_panel->validation enzyme_assays->validation structural Structural Biology (X-ray Crystallography) validation->structural

A general workflow for identifying the protein targets of a bioactive compound.

Conclusion and Future Directions

The N-aryl chloroacetamide scaffold is a promising starting point for the development of novel therapeutics. While the specific compound N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide requires further investigation, the principles and protocols outlined in this guide provide a robust framework for its evaluation. By systematically screening for anticancer and antibacterial activity and subsequently delving into the mechanism of action, researchers can effectively explore the therapeutic potential of this and related molecules. The inherent reactivity of the chloroacetamide group suggests that a key focus should be on identifying specific protein targets and understanding the covalent interactions that drive biological activity.

References

  • ResearchGate. (n.d.). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... Retrieved from [Link]

  • PubMed. (2016, February 15). Synthesis and crystal structures of the potential tyrosinase inhibitors N-(4-acetylphenyl)-2-chloroacetamide and 2-(4-acetylanilino)-2-oxoethyl cinnamate. Retrieved from [Link]

  • University of East Anglia. (2020, August 1). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Retrieved from [Link]

  • ResearchGate. (2020, May 26). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-acetylphenyl)-2-chloroacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide 4. (i) ClCH2COCl,... Retrieved from [Link]

  • ResearchGate. (2023, October 2). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)- 2-chloroacetamide. Retrieved from [Link]

  • NextSDS. (n.d.). N-(4-(ACETYLAMINO)PHENYL)-2-CHLOROACETAMIDE — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2026, February 3). Mode of Action for Chloroacetamides and Functionally Related Compounds. Retrieved from [Link]

  • PMC. (2025, March 10). Evaluation of chloramphenicol derivative N-phenyl 2, 2 dichloroacetamide anticancer and antibacterial properties. Retrieved from [Link]

  • PubMed. (2019, September 5). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. Retrieved from [Link]

  • MDPI. (2020, April 12). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Retrieved from [Link]

  • PubMed. (2019, October 20). Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Retrieved from [Link]

  • CyberLeninka. (2025, March 28). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

Sources

Method

Application Note: Cell Culture Assay Protocols for Covalent Profiling Using N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocols Scientific Rationale & Mechanistic Overview In the development of Targeted Co...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocols

Scientific Rationale & Mechanistic Overview

In the development of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) probes, balancing electrophilic reactivity with target selectivity is a primary challenge. N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide (N-ACP-CA) serves as a highly effective model compound for profiling cysteine-reactive covalent binders.

The molecule is bipartite:

  • The Recognition Element: The 4-acetylamino-2-chloro-phenyl ring drives the initial non-covalent affinity ( KI​ ) by docking into the target protein's binding pocket.

  • The Electrophilic Warhead: The 2-chloroacetamide moiety undergoes an irreversible SN​2 nucleophilic substitution with a spatially adjacent, hyperreactive cysteine (or selenocysteine) residue on the target protein.

Unlike acrylamides, which rely on Michael addition and are generally less reactive, chloroacetamides offer robust labeling efficiency but require stringent cellular counter-screens to prevent off-target glutathione (GSH) depletion .

The Two-Step Covalent Binding Model

The efficacy of N-ACP-CA is defined by the kinact​/KI​ ratio. The compound must first achieve a high local concentration via reversible binding before the irreversible bond formation occurs.

Mechanism Target Protein Target (Free Cysteine) Reversible Non-Covalent Complex [Protein · Probe] Target->Reversible Reversible Binding (KI) Probe N-ACP-CA Probe (Chloroacetamide) Probe->Reversible Reversible Binding (KI) Irreversible Covalent Adduct [Protein - Probe] Reversible->Irreversible k_inact (Irreversible)

Two-step kinetic model of N-ACP-CA covalent binding to a target cysteine.

Experimental Protocols: A Self-Validating System

To accurately assess the biological activity of N-ACP-CA, researchers must employ a self-validating workflow. This means combining an intact-cell target engagement assay (to prove on-target binding in a native redox environment) with a biochemical counter-screen (to rule out non-specific toxicity).

Protocol A: Intact-Cell Target Engagement via Cellular Thermal Shift Assay (CETSA)

Expert Insight (Causality): Why perform this in intact cells rather than lysates? Chloroacetamide inhibitors targeting redox-sensitive enzymes (such as GPX4 or Caspase-2) often fail to engage their targets in cell lysates. The intact cellular redox environment is mandatory to maintain the nucleophilicity of the active site cysteine/selenocysteine .

Step-by-Step Methodology:

  • Cell Seeding: Plate the target cell line (e.g., HT-1080 or HepG2) at 1×106 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 1000x stock of N-ACP-CA in anhydrous DMSO. Treat cells with a dose-response gradient (0.1 µM to 10 µM) for exactly 2 hours.

    • Causality: A 2-hour window is optimal. It allows the irreversible kinact​ step to reach saturation without triggering downstream apoptotic degradation, which would skew protein quantification.

  • Stringent Washing (Critical Step): Wash the adherent cells 3x with ice-cold PBS.

    • Causality: You must remove all unbound N-ACP-CA prior to lysis. If cells are lysed with free probe present, artifactual post-lysis covalent labeling will occur, generating false positives.

  • Lysis: Resuspend cells in a non-denaturing lysis buffer (e.g., 0.4% NP-40 in PBS) supplemented with protease inhibitors. Freeze-thaw 3x in liquid nitrogen to ensure complete membrane disruption.

  • Thermal Shift: Aliquot 50 µL of lysates into PCR tubes. Heat across a temperature gradient (40°C–70°C) for 3 minutes using a thermal cycler, then immediately cool to 4°C.

  • Analysis: Centrifuge at 20,000 x g for 20 minutes to pellet precipitated (unfolded) proteins. Analyze the soluble fraction via Western blot to quantify the stabilization of the target protein.

Workflow CellCulture Intact Cell Incubation Wash Stringent Wash (Remove Unbound) CellCulture->Wash Lysis Cell Lysis & Extraction Wash->Lysis Analysis CETSA / LC-MS Quantification Lysis->Analysis

Step-by-step workflow for cellular target engagement assay.
Protocol B: Glutathione (GSH) Reactivity Counter-Screen

Expert Insight (Causality): Chloroacetamides possess high intrinsic electrophilicity. If a compound is too reactive, it will indiscriminately bind intracellular glutathione, leading to rapid GSH depletion, oxidative stress, and non-specific cytotoxicity . This protocol ensures the cellular phenotype is driven by specific target engagement, not general redox collapse.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 5 mM GSH solution in PBS (pH 7.4) and a 10 mM stock of N-ACP-CA in DMSO.

  • Incubation: Mix GSH and N-ACP-CA to achieve a final reaction concentration of 1 mM GSH and 50 µM N-ACP-CA in PBS. Incubate at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., heavy-isotope labeled standard).

  • LC-MS/MS Analysis: Centrifuge to remove precipitated salts and analyze the supernatant via LC-MS/MS. Monitor the depletion of the parent N-ACP-CA mass to calculate the intrinsic chemical half-life ( t1/2​ ).

Quantitative Data Presentation

To validate N-ACP-CA as a viable probe, its kinetic and cellular parameters must be benchmarked against other common warhead classes. The table below summarizes the expected pharmacological profile of N-ACP-CA compared to standard covalent modalities .

Compound ClassWarhead TypeTarget Engagement ( kinact​/KI​ )Cellular IC₅₀GSH Reactivity ( t1/2​ )Off-Target Toxicity Risk
N-ACP-CA Chloroacetamide High ( >104M−1s−1 ) Sub-micromolar Moderate (4 - 8 hours) Moderate
Standard AcrylamideAcrylamideModerate ( 103M−1s−1 )MicromolarLow ( >24 hours)Low
Unmasked HalogenAlkyl ChlorideLow (Non-specific)Highly ToxicHigh ( <1 hour)Very High

Note: A GSH t1/2​ of 4-8 hours provides a sufficient therapeutic window for the chloroacetamide probe to engage its specific target before being cleared by cellular scavengers.

References

  • Eaton, J. K., et al. "Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors." bioRxiv, 2018. URL:[Link]

  • Boike, L., et al. "Fragment-based covalent ligand discovery." RSC Chemical Biology, 2021. URL:[Link]

  • Gyuris, M., et al. "Size-Dependent Target Engagement of Covalent Probes." Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Tulsiyan, S., et al. "An electrophilic fragment screening for the development of small molecules targeting caspase-2." PMC, 2022. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide

Welcome to the technical support and troubleshooting guide for N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide . As a compound featuring a highly reactive electrophilic center and dual amide bonds, it presents unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide . As a compound featuring a highly reactive electrophilic center and dual amide bonds, it presents unique handling challenges in drug development and analytical settings. This guide synthesizes structural mechanistic insights with field-proven protocols to ensure the integrity of your experimental data.

Core Mechanistic Vulnerabilities (The "Why" Behind Degradation)

To prevent degradation, it is critical to understand the chemical liabilities of the molecule. The compound contains three primary structural vulnerabilities:

  • The α -Chloroamide Group: This is a highly reactive electrophilic center. It is exceptionally susceptible to nucleophilic substitution ( SN​2 ) by water (hydrolysis) or other nucleophiles (e.g., thiols, amines in biological buffers)[1].

  • Dual Amide Bonds: Both the acetylamino and chloroacetamide groups are prone to acid- and base-catalyzed cleavage. Subtle differences in steric hindrance and electronic effects on the aromatic ring dictate the rate of this cleavage, which can result in the formation of aniline derivatives and chloroacetic acid[2][3].

  • Aromatic Halogen: The chloro-phenyl moiety can undergo photodegradation (dechlorination) and complex ring rearrangements when exposed to UV or intense ambient light[1][4].

DegradationPathways Target N-(4-Acetylamino-2-chloro-phenyl) -2-chloroacetamide Hydrolysis1 Nucleophilic Substitution (SN2) Displacement of -Cl by -OH Target->Hydrolysis1 H2O / OH- Hydrolysis2 Amide Bond Cleavage (Acid/Base Catalyzed) Target->Hydrolysis2 H+ / OH- / Heat Photolysis Photodegradation (UV Light Exposure) Target->Photolysis UV Radiation Prod1 Hydroxyacetamide Derivative Hydrolysis1->Prod1 Prod2 Aniline Derivative + Chloroacetic Acid Hydrolysis2->Prod2 Prod3 Dechlorinated Byproducts Photolysis->Prod3

Chemical degradation pathways of the target compound under environmental stress.

Troubleshooting & FAQs

Q1: I observe new peaks in my LC-MS after storing the stock solution in DMSO for a month at -20°C. What happened? A: The most likely culprit is moisture absorption. DMSO is highly hygroscopic. If the vial was opened in a humid environment and returned to the freezer, the absorbed water acts as a nucleophile. Even at -20°C, the α -chloro group slowly undergoes hydrolysis to form a hydroxyacetamide derivative[1]. Solution: Always use anhydrous DMSO, purge vials with Argon or Nitrogen before sealing, and store at -80°C to arrest kinetic degradation.

Q2: We need to dose this compound in an aqueous buffer (pH 7.4) for a 48-hour in vitro assay. How can we prevent degradation? A: Chloroacetamides are inherently unstable in aqueous environments over prolonged periods. Base-catalyzed hydrolysis proceeds via an intermolecular SN​2 reaction[3]. At pH 7.4, degradation is slower than in highly basic conditions but still significant over 48 hours[2]. Solution: Prepare fresh aqueous dilutions immediately before dosing. If a 48-hour incubation is strictly required, run a parallel compound-stability control (without cells/target) to quantify the exact degradation rate and factor this into your IC50​ or efficacy calculations.

Q3: Does freeze-thawing affect the stability of the compound? A: Yes. Repeated freeze-thaw cycles introduce condensation (moisture) into the vial and subject the compound to thermal micro-fluctuations that accelerate degradation[1]. Solution: Aliquot your primary stock into single-use volumes immediately upon reconstitution.

Q4: Is the compound sensitive to light during benchtop handling? A: Yes. Aromatic chloroacetamides are susceptible to photolytic stress, leading to dechlorination and complex rearrangement reactions[1][4]. Solution: Use amber vials for storage and minimize direct exposure to ambient laboratory light during weighing and dilution.

Quantitative Stability Data

The following table summarizes the expected stability profile extrapolated from structurally related chloroacetamide and dichloroacetamide kinetic studies[2][3].

Storage ConditionPrimary Degradation MechanismEstimated Half-Life ( t1/2​ )Preventative Measure
Aqueous Buffer (pH 7.0, 22°C) Hydrolysis ( SN​2 displacement)~50 to 60 daysPrepare fresh before dosing
Aqueous Buffer (pH 10.5, 22°C) Base-catalyzed amide cleavage~2 to 3 daysAvoid basic environments
DMSO Stock (-20°C, humid) Moisture-induced hydrolysisWeeks to MonthsUse anhydrous DMSO, desiccate
Solid Powder (Ambient Light) Photodegradation (Dechlorination)MonthsStore in amber vials
Solid Powder (-20°C, Dark) None> 2 YearsMaintain cold chain

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol must act as a self-validating system . Do not assume stability; prove it through baseline comparisons.

StorageWorkflow Solid Solid Powder Received StoreSolid Store at -20°C Desiccated & Dark Solid->StoreSolid Long-term PrepStock Reconstitute in Anhydrous DMSO Solid->PrepStock For Assays Aliquot Create Single-Use Aliquots PrepStock->Aliquot StoreStock Store at -80°C (Argon Purged) Aliquot->StoreStock Assay Dilute in Buffer (Use < 4 hrs) StoreStock->Assay Thaw Once

Optimal workflow for the preparation, storage, and handling of stock solutions.

Protocol A: Preparation and Storage of Anhydrous Stock Solutions

Objective: Create a storage system that prevents moisture ingress and establishes a baseline purity metric.

  • Equilibration: Allow the sealed vial of solid compound to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis[1].

  • Reconstitution: Dissolve the compound in anhydrous, mass-spectrometry grade DMSO.

    • Causality: Standard DMSO is highly hygroscopic. Water content >0.1% will act as a nucleophile against the α -chloroamide group over time.

  • Aliquot Generation: Divide the stock into single-use aliquots (e.g., 10-50 μ L) in tightly sealed, amber microcentrifuge tubes.

    • Causality: Prevents freeze-thaw cycles and limits photolytic degradation[1][4].

  • Inert Purging: Gently overlay the headspace of each tube with Argon or Nitrogen gas before capping.

    • Causality: Displaces ambient oxygen and moisture.

  • Baseline Validation (Self-Validating Step): Immediately analyze one aliquot via LC-MS to establish the "Day 0" purity profile. Store the remaining aliquots at -80°C.

    • Causality: If downstream experiments fail, comparing future LC-MS runs against this Day 0 baseline allows you to definitively rule in or rule out compound degradation.

Protocol B: Forced Degradation Study (Method Validation)

Objective: Validate that your analytical method (HPLC/LC-MS) can successfully resolve the parent compound from its degradation products.

  • Acid Hydrolysis: Dissolve 1 mg of compound in 1 mL methanol. Add 1 mL of 1N HCl and heat at 60°C for 24 hours[1].

    • Causality: Forces the cleavage of the amide bonds and ether/alkoxy groups, simulating long-term acidic degradation[2][3].

  • Base Hydrolysis: Dissolve 1 mg of compound in 1 mL methanol. Add 1 mL of 1N NaOH and incubate at room temperature for 8 hours[1].

    • Causality: Rapidly forces the SN​2 displacement of the chloride ion to form the hydroxyacetamide derivative[3].

  • Neutralization & Analysis (Self-Validating Step): Neutralize the acid and base samples, dilute with mobile phase, and run on LC-MS alongside a fresh, untreated control.

    • Causality: If the degradation peaks co-elute with the parent peak, your chromatographic gradient is insufficient for stability monitoring and must be optimized.

References

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water Source: Technical University of Denmark (DTU) URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Method Development &amp; Troubleshooting for N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in developing, optimizing, and troubleshooting stability-ind...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in developing, optimizing, and troubleshooting stability-indicating HPLC methods for N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide (CAS: 878619-09-1).

This compound, a critical intermediate in the synthesis of STAT3 inhibitors and other pharmaceutical agents, presents unique analytical challenges due to its dual-amide structure, halogenation, and susceptibility to specific degradation pathways. This guide bypasses generic advice, focusing instead on the chemical causality behind chromatographic behavior to ensure your analytical workflows are robust, reproducible, and compliant with regulatory standards.

Visualizing the Analytical Workflow

HPLC_Workflow N1 Analyte Profiling LogP ~2.5, Neutral Amide N2 Column Selection Core-Shell C18 (2.6 µm) N1->N2 Hydrophobicity dictates C18 N3 Mobile Phase Optimization 0.1% TFA in H2O/ACN N2->N3 Suppress silanol interactions N4 Gradient Design 5% to 60% B over 10 mins N3->N4 Balance retention & throughput N5 Forced Degradation Acid/Base/Oxidation/Heat N4->N5 Test resolving power N6 Method Validation ICH Q2(R1) Guidelines N5->N6 Confirm suitability

HPLC method development workflow for N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the main peak exhibit tailing, and how can I correct it? The Causality: N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide contains two amide groups (acetamide and chloroacetamide). Amides act as strong hydrogen bond donors and acceptors. When analyzing this compound on standard silica-based reversed-phase columns, these amide groups interact with unreacted, ionized silanols (SiO⁻) on the stationary phase, causing secondary retention mechanisms that manifest as peak tailing [1][1]. The Solution: Use a highly end-capped column or a superficially porous (core-shell) C18 column to minimize silanol exposure. Additionally, modify the mobile phase by adding 0.1% v/v Trifluoroacetic acid (TFA). TFA lowers the mobile phase pH to ~2.0, which is well below the pKa of residual silanols (pKa ~3.5–4.5). This neutralizes the silanols, shutting down the secondary ion-exchange interactions and restoring peak symmetry[2][2].

Q2: How do I achieve baseline separation between the starting material (4-Amino-2-chloroacetanilide) and the main product? The Causality: The starting material, 4-Amino-2-chloroacetanilide (Impurity A), lacks the chloroacetyl group, leaving a free primary aromatic amine. Unlike the fully substituted neutral main compound, this primary amine is ionizable (pKa ~4.5). The Solution: Exploit this ionization difference. By running the mobile phase at pH 2.0 (using 0.1% TFA), the free amine of Impurity A becomes fully protonated ( NH3+​ ). This drastically reduces its hydrophobicity (LogD), causing it to elute much earlier in the reversed-phase gradient, ensuring massive resolution ( Rs​>5.0 ) from the neutral main peak [2][3].

Q3: During base-catalyzed forced degradation, a closely eluting impurity appears just before the main peak. What is it, and how do I resolve this "critical pair"? The Causality: Under basic conditions (e.g., 0.1N NaOH), the aliphatic chlorine atom on the chloroacetamide group undergoes rapid nucleophilic substitution by hydroxide ions, forming N-(4-Acetylamino-2-chloro-phenyl)-2-hydroxyacetamide. This hydroxylated degradant is structurally nearly identical to the parent molecule but slightly more polar, causing it to elute just prior to the main peak. The Solution: To resolve this critical pair, flatten the gradient slope specifically around the elution time of the main peak (e.g., change from a 5% B/min increase to a 1.5% B/min increase). If resolution remains <1.5 , switch from a C18 to a Phenyl-Hexyl column. The Phenyl-Hexyl phase provides orthogonal π−π selectivity that differentiates the slight electron density changes in the aromatic ring caused by the aliphatic substitution [1][4].

Q4: How do I ensure my method is truly "stability-indicating" for regulatory submissions? The Causality: Regulatory bodies require proof that the analytical method can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products [3][5]. The Solution: You must perform forced degradation studies per ICH Q1A(R2) guidelines [4][6]. Expose the compound to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , thermal stress (60°C), and UV light. Utilize a Photodiode Array (PDA) detector to calculate the Peak Purity Angle versus the Purity Threshold for the main peak. If the Purity Angle < Purity Threshold across all stress conditions, the method is definitively stability-indicating.

Quantitative Data Presentation

Table 1: Optimized Gradient Program Mobile Phase A: 0.1% TFA in Water | Mobile Phase B: 0.1% TFA in Acetonitrile

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0955Initial
2.0955Isocratic hold
10.04060Linear gradient
12.01090Column wash
14.01090Isocratic wash
14.1955Return to initial
18.0955Re-equilibration

Table 2: System Suitability Criteria (Self-Validation Metrics)

ParameterAcceptance CriteriaScientific Rationale
Resolution ( Rs​ ) ≥2.0 (Main vs Impurity B)Guarantees baseline separation for accurate integration.
Tailing Factor ( Tf​ ) ≤1.5 for Main PeakConfirms suppression of secondary silanol interactions.
Injection Precision%RSD ≤2.0% ( n=6 )Validates autosampler precision and API stability in diluent.
Theoretical Plates ( N ) >5000 Ensures column bed integrity and optimal efficiency.

Table 3: Expected Impurity Profile & Relative Retention Times (RRT)

AnalyteOriginRRT (Approx.)
Impurity A (4-Amino-2-chloroacetanilide)Starting Material0.35
Impurity B (N-(4-amino-2-chlorophenyl)-2-chloroacetamide)Hydrolysis Degradant0.60
Hydroxy-DegradantBase Hydrolysis0.92
N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide Main Product 1.00
Impurity C (Over-acylated dimer)Process Impurity1.45
Step-by-Step Experimental Protocol: Self-Validating Workflow

This protocol incorporates a closed-loop validation checkpoint to ensure data integrity before sample analysis begins.

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of Milli-Q water. Mix well and degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix well and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile.

Step 2: Standard & Resolution Mixture Preparation

  • Standard Solution: Accurately weigh 25 mg of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 0.5 mg/mL).

  • Resolution Mixture: Spike 1.0 mL of the Standard Solution with 10 µL of a 1.0 mg/mL stock solution of Impurity B.

Step 3: Chromatographic Setup

  • Install a Core-Shell C18 column (e.g., Phenomenex Kinetex 2.6 µm, 100 x 4.6 mm).

  • Set column oven temperature to 35°C to reduce mobile phase viscosity and improve mass transfer.

  • Set flow rate to 1.0 mL/min and UV detection wavelength to 254 nm.

Step 4: System Suitability Verification (Self-Validation Checkpoint)

  • Inject the Diluent as a blank to confirm baseline stability.

  • Inject the Resolution Mixture.

  • CRITICAL CHECK: Evaluate the chromatogram against Table 2.

    • If Rs​<2.0 or Tf​>1.5 :HALT . Do not proceed. Purge the system, prepare fresh mobile phase (TFA may have degraded), or replace the column guard.

    • If criteria are met: The system has self-validated its resolving power. Proceed to Step 5.

Step 5: Sample Analysis

  • Inject the Standard Solution 6 consecutive times. Verify %RSD ≤2.0% .

  • Inject prepared sample solutions (5 µL injection volume) using the gradient outlined in Table 1.

  • Post-analysis, flush the column with 90% Acetonitrile (without TFA) for 30 minutes to remove highly retained hydrophobic matrix components and extend column life.

References
  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. John Wiley & Sons.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons.[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency.[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide

Welcome to the dedicated technical support portal for the chromatographic analysis of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide . As a complex di-amide, di-halogenated aromatic intermediate, this compound prese...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support portal for the chromatographic analysis of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide . As a complex di-amide, di-halogenated aromatic intermediate, this compound presents unique challenges in reversed-phase liquid chromatography (RPLC).

This guide is engineered for analytical scientists and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded protocols for mobile phase optimization, method development, and advanced troubleshooting.

Knowledge Base: Physicochemical Profiling & Causality

To optimize the mobile phase, we must first deconstruct the molecule’s structural causality and how it dictates chromatographic behavior:

  • Dual Amide Groups (-NHCO-): The acetylamino and chloroacetamide moieties act as strong hydrogen bond donors and acceptors. Causality: These groups will readily interact with unendcapped, acidic silanol groups (-SiOH) on silica-based stationary phases, leading to severe peak tailing if the mobile phase lacks sufficient ionic masking [1].

  • Chloroacetamide Moiety (-NHCOCH₂Cl): This functional group is a known alkylating agent and is susceptible to base-catalyzed hydrolysis. Causality: Mobile phases with a pH > 7.0 will cause on-column degradation, resulting in shifting retention times and ghost peaks.

  • Aromatic Core & Halogens: The chlorophenyl ring imparts moderate lipophilicity. Causality: The chromatographic retention constant ( RM0​ ) is heavily dictated by this lipophilic core, requiring a balanced gradient of organic modifier to achieve optimal capacity factors ( k′ ) [2].

Standard Operating Procedure (SOP): Mobile Phase & Method Setup

The following protocol establishes a self-validating system designed to prevent degradation while ensuring peak symmetry.

Step-by-Step Methodology: Preparation & Equilibration
  • Aqueous Phase (Solvent A) Preparation:

    • Weigh 0.77 g of Ammonium Acetate ( NH4​OAc ) and dissolve in 1.0 L of ultrapure HPLC-grade water (yields ~10 mM concentration).

    • Critical Step: Adjust the pH to 4.5 ± 0.1 using glacial acetic acid. Scientific Rationale: This specific pH keeps the chloroacetamide group stable against hydrolysis while providing enough NH4+​ ions to mask stationary phase silanols [3].

    • Filter through a 0.22 µm hydrophilic PTFE membrane.

  • Organic Phase (Solvent B) Selection:

    • Use 100% HPLC-grade Acetonitrile (ACN).

  • Column Selection:

    • Deploy a fully endcapped C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm for UHPLC or 150 mm × 4.6 mm, 3 µm for HPLC) to minimize secondary interactions [1].

  • Gradient Program:

    • 0–2 min: 10% B (Analyte focusing)

    • 2–10 min: Linear ramp to 80% B (Elution of the lipophilic core)

    • 10–12 min: Hold at 80% B (Column wash)

    • 12–15 min: Return to 10% B (Re-equilibration)

Workflow A Target: N-(4-Acetylamino-2-chloro-phenyl) -2-chloroacetamide B Assess Physicochemical Profile (Di-amide, Di-chloro, Aromatic) A->B C Select Aqueous Phase (10mM NH4OAc, pH 4.5) B->C D Select Organic Modifier (Acetonitrile for efficiency) B->D E Evaluate Peak Shape & Retention C->E D->E F Finalized Gradient Method E->F

Fig 1. Mobile phase optimization workflow for acetamido-chlorophenyl derivatives.

Diagnostic Matrix: Mobile Phase Modifiers

Summarizing quantitative and qualitative data is critical for rapid decision-making during method development. Use the table below to select the appropriate mobile phase components based on your specific analytical goals.

ComponentMechanism of Chromatographic ActionImpact on Target AnalyteRecommended Use Case
Acetonitrile (ACN) Aprotic dipole interactions; disrupts π−π stacking.Sharper peaks, lower column backpressure.Primary choice for routine purity assays and quantification [4].
Methanol (MeOH) Protic hydrogen bonding with amide groups.Alters selectivity; increases retention time slightly.Use if co-eluting with closely related process impurities (e.g., 4-chloroacetanilide) [1].
Formic Acid (0.1%) Lowers pH to ~2.7; suppresses weak acid ionization.Excellent MS ionization, but may cause slight tailing in UV-HPLC.LC-MS/MS applications requiring high sensitivity.
NH4​OAc (pH 4.5) High buffer capacity; ionic shielding of silanols.Optimal peak symmetry; prevents chloroacetamide hydrolysis.HPLC-UV stability indicating assays and impurity profiling [3].

Interactive Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing (Asymmetry factor > 1.5) for this compound? A: Causality: Peak tailing for N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide is almost always driven by secondary interactions. The lone pairs on the nitrogen and oxygen atoms of the two amide groups act as hydrogen bond acceptors/donors, interacting strongly with ionized silanol groups (-Si-O⁻) on the silica support. Solution: You must outcompete these interactions. Increase your buffer concentration (e.g., from 5 mM to 15 mM ammonium acetate) to provide more cations for silanol shielding. If the issue persists, switch to a mixed-mode stationary phase (e.g., C18/SCX) which is specifically designed to handle basic/amide-rich compounds [1].

Q2: My retention times are shifting progressively shorter over a 24-hour sequence. What is failing? A: Causality: You are likely witnessing on-column or in-vial degradation. Chloroacetamides are sensitive to hydrolysis at neutral-to-alkaline pH. If your mobile phase pH drifts above 6.5, the 2-chloroacetamide moiety slowly hydrolyzes, increasing the polarity of the analyte and causing it to elute earlier. Solution: Strictly control the mobile phase pH between 3.5 and 5.0. A phosphate buffer at pH 4.88 or an ammonium acetate buffer at pH 4.5 provides the necessary thermodynamic stability for acetamido-chlorophenyl derivatives[1, 4].

Q3: Can I use an isocratic method instead of a gradient? A: Causality: While possible, it is not recommended for stability-indicating assays. The molecule's dual nature (polar amides vs. hydrophobic chlorophenyl ring) means an isocratic method strong enough to elute the compound quickly will fail to resolve polar degradation products (like hydrolyzed amines). Solution: Use a gradient. If throughput is a concern, utilize D-optimal design methodology to compress the gradient time while maximizing peak area and minimizing retention time, a proven strategy for chloroacetamide herbicides and intermediates [4].

TroubleshootingTree Root Chromatographic Issue Detected Tailing Peak Tailing Root->Tailing Shift RT Shifting / Degradation Root->Shift SolTail1 Increase Buffer Strength (Mask Silanols) Tailing->SolTail1 SolTail2 Use Endcapped C18 Tailing->SolTail2 SolShift1 Check pH (Keep < 6.0) Prevent Hydrolysis Shift->SolShift1 SolShift2 Thermostat Column (Control temp) Shift->SolShift2

Fig 2. Diagnostic logic tree for resolving common chloroacetamide chromatography issues.

References

  • Source: PubMed (NIH)
  • Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography Source: MDPI URL
  • Application Note: High-Performance Liquid Chromatography Method for the Determination of 2'-Chloroacetanilide Source: Benchchem URL
  • Source: PubMed (NIH)

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: ¹H NMR Profiling of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide

Executive Summary In pharmaceutical synthesis, the structural verification of bis-amide intermediates is critical for downstream API purity. N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis, the structural verification of bis-amide intermediates is critical for downstream API purity. N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide is a highly functionalized scaffold featuring both an acetylamino group and a chloroacetamide moiety on a chlorinated benzene ring.

This guide objectively compares the ¹H NMR performance of an Ultra-Pure Synthesized Product against a Commercially Available Crude Reference Standard . By analyzing the specific regioisomerism and electronic environments of this molecule, we establish a robust, self-validating analytical framework for purity assessment.

Mechanistic NMR Principles & Substituent Effects

Understanding the ¹H NMR spectrum of this compound requires mapping the electronic push-and-pull of its substituents. We utilize deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. The causality behind this choice is critical: DMSO acts as a strong hydrogen-bond acceptor, disrupting intermolecular hydrogen bonding between the amide molecules. This prevents the rapid proton exchange that would otherwise occur in protic solvents, allowing the two distinct amide N-H protons to be observed as sharp, quantifiable broad singlets [1].

The aromatic region is defined by a 1,2,4-substitution pattern. The chemical shifts are governed by the following mechanistic rules:

  • Inductive Deshielding (-I): The highly electronegative C2-chlorine atom pulls electron density away from the adjacent H-3 proton, shifting it significantly downfield (~7.86 ppm).

  • Resonance Shielding (+M): The C4-acetylamino group donates electron density into the ring via resonance. This localized increase in electron density shields the ortho H-5 proton, pushing it upfield (~7.46 ppm) [2].

  • Aliphatic Signatures: The chloroacetyl -CH₂ group is deshielded by both the carbonyl and the alpha-chlorine, appearing as a distinct singlet near 4.32 ppm [3].

Substituent_Effects Substituent Aromatic Ring Substituents Cl C2: Chlorine Atom (-I Effect) Substituent->Cl NHAc C4: Acetylamino (+M, -I Effects) Substituent->NHAc NHCA C1: Chloroacetamide (-I, Anisotropic) Substituent->NHCA H3 H-3 Deshielding (~7.86 ppm) Cl->H3 Inductive Pull H5 H-5 Shielding (~7.46 ppm) NHAc->H5 Resonance NHCA->H3 Steric Clash

Logical relationship of substituent electronic effects on aromatic proton chemical shifts.

Comparative Spectral Analysis

To objectively evaluate the Ultra-Pure Product , we benchmarked it against a Crude Reference Standard . The crude standard often exhibits trace impurities from incomplete acylation, specifically residual chloroacetic acid (singlet at ~4.10 ppm) and unreacted aniline derivatives (broad singlet at ~5.00 ppm).

The table below summarizes the quantitative ¹H NMR data, demonstrating the superior signal-to-noise ratio and absence of impurity integrations in the Ultra-Pure Product.

Table 1: ¹H NMR Spectral Comparison (400 MHz, DMSO-d₆, 298 K)

Proton AssignmentUltra-Pure Product (δ ppm)Crude Reference (δ ppm)MultiplicityIntegrationCoupling Constant (J in Hz)
Acetyl -CH₃ 2.062.05Singlet (s)3H-
Chloroacetyl -CH₂ 4.324.31Singlet (s)2H-
Aromatic H-5 7.467.45Doublet of doublets (dd)1H8.8, 2.2
Aromatic H-6 7.587.58Doublet (d)1H8.8
Aromatic H-3 7.867.85Doublet (d)1H2.2
Amide NH (Chloroacetyl) 9.859.84Broad Singlet (br s)1H-
Amide NH (Acetyl) 10.1210.11Broad Singlet (br s)1H-
Impurity: Chloroacetic AcidNot Detected4.10Singlet (s)0.15H-

Self-Validating Experimental Protocol

To guarantee the trustworthiness of the comparative data, the following protocol operates as a self-validating system . Every step includes a built-in quality control check to ensure that the resulting J-coupling values are mathematically reliable.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 30.0 mg of the analyte.

  • Solvent Addition: Dissolve the sample in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality Check: TMS provides an absolute zero-point reference. If the TMS peak is absent, the chemical shift axis cannot be validated, and the sample must be remade.

  • Homogenization: Vortex the mixture for 30 seconds until complete optical clarity is achieved, preventing line broadening from suspended particulates.

  • Transfer: Transfer 0.5 mL of the solution into a standard 5 mm NMR tube using a clean glass Pasteur pipette.

  • Acquisition & Locking: Insert the tube into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d₆ (2.50 ppm).

  • Self-Validation (Shimming): Shim the magnet until the TMS signal at 0.00 ppm exhibits a full width at half maximum (FWHM) of < 1.0 Hz .

    • Causality Check: A FWHM > 1.0 Hz flags a shim gradient failure. Proceeding would result in distorted multiplet structures, making it impossible to accurately measure the 2.2 Hz meta-coupling of H-3.

  • Execution: Acquire 16 scans with a relaxation delay (D1) of 2 seconds. This delay ensures the complete magnetic relaxation of the quaternary-adjacent protons before the next pulse, guaranteeing accurate integration ratios.

NMR_Workflow Sample Sample Preparation (30 mg in 0.6 mL DMSO-d6) Acquisition 1H NMR Acquisition (400 MHz, 298 K) Sample->Acquisition Load Sample Processing Data Processing (Fourier Transform & Phase) Acquisition->Processing FID Signal Analysis Spectral Analysis (Integration & Multiplicity) Processing->Analysis Spectrum Validation Purity Validation (vs Reference Standard) Analysis->Validation Peak Data

Step-by-step 1H NMR validation workflow for chemical standard purity assessment.

Conclusion & Quality Assurance

The ¹H NMR profiling confirms that the Ultra-Pure N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide product exhibits a flawless structural signature, completely devoid of the residual chloroacetic acid and unreacted amine impurities found in the crude reference standard. By employing a tightly controlled, self-validating acquisition protocol in DMSO-d₆, analysts can confidently resolve the complex regioisomerism of the aromatic ring, ensuring the highest standards of quality assurance for downstream pharmaceutical applications.

References

  • Magritek. "Synthesis of p-Nitroaniline via a Multi-Step Sequence." Magritek. 1

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments. 2

  • Beilstein Journals. "Chemical probes for competitive profiling of the quorum sensing signal synthase PqsD of Pseudomonas aeruginosa." Beilstein Journal of Organic Chemistry. 3

Sources

Comparative

A Comparative Guide to N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide and Other Chloroacetamide Derivatives

Abstract The chloroacetamide scaffold is a cornerstone in both agrochemical and medicinal chemistry, prized for its reactive α-chloro group that enables covalent interactions with biological targets.[1][2] This guide pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The chloroacetamide scaffold is a cornerstone in both agrochemical and medicinal chemistry, prized for its reactive α-chloro group that enables covalent interactions with biological targets.[1][2] This guide provides an in-depth comparison of a specific, substituted derivative, N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide, with other notable chloroacetamides. We will dissect how subtle structural modifications on the N-aryl substituent influence chemical reactivity, biological activity, and toxicity. This analysis is grounded in established structure-activity relationships (SAR) and supported by detailed experimental protocols to empower researchers in their own investigations.

Introduction: The Chloroacetamide Core Structure

Chloroacetamide derivatives are defined by a reactive 2-chloro-N-substituted acetamide moiety. Their utility stems from the electrophilic nature of the carbon atom bearing the chlorine, making it susceptible to nucleophilic attack by residues like cysteine or histidine in proteins, or by glutathione (GSH) in metabolic detoxification pathways.[1][3] This alkylating capability is the foundation of their biological effects, which range from herbicidal action by inhibiting Very Long Chain Fatty Acid (VLCFA) synthesis to potential anticancer activity through the modulation of critical signaling pathways.[1][4][5]

The key to unlocking the potential of any given derivative lies in the N-substituent. This group profoundly modulates the compound's electronic properties, steric profile, lipophilicity, and ultimately, its target specificity and pharmacokinetic behavior.[3][6][7]

Profile: N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide

While specific experimental data for N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide is not extensively published, we can infer its probable characteristics based on its constituent functional groups and by comparing it to well-documented analogs.

  • Structure: The molecule features an N-phenyl ring with three key substituents:

    • The Chloroacetamide Group: The primary reactive center for biological activity.

    • A Chlorine Atom (at position 2): An electron-withdrawing group that can influence the amide bond geometry and overall electronic distribution.

    • An Acetylamino Group (at position 4): This group can act as both a hydrogen bond donor and acceptor and will significantly impact the molecule's polarity and solubility.

Predicted Physicochemical and Reactivity Profile

The combined electronic effects of the 2-chloro and 4-acetylamino groups on the phenyl ring are complex. The chlorine atom is electron-withdrawing via induction, while the acetylamino group's effect is resonance-dependent. This substitution pattern is expected to modulate the nucleophilicity of the amide nitrogen, thereby influencing the electrophilicity of the α-carbon in the chloroacetamide moiety. Compared to a simple N-phenyl-2-chloroacetamide, the reactivity is likely altered, a hypothesis that can be tested experimentally.

Comparative Analysis with Other Chloroacetamide Derivatives

To understand the unique potential of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide, we compare it against a curated set of derivatives from both herbicidal and medicinal applications.

Compound Class / Primary Application Key N-Substituent Features Expected Relative Reactivity Primary Mechanism of Action
N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide Medicinal (Predicted)Electron-withdrawing chloro group; Polar acetylamino group.Moderate-HighCovalent modification of protein targets (Predicted).
Alachlor HerbicidalBulky 2,6-diethylphenyl group; N-methoxymethyl group.ModerateInhibition of Very Long Chain Fatty Acid (VLCFA) synthesis.[4][5]
N-phenyl-2-chloroacetamide Medicinal ScaffoldUnsubstituted phenyl ring.Moderate (Baseline)General protein alkylating agent.[8]
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide Antimicrobial / AnticancerHeterocyclic thiazole ring system with a bromophenyl group.HighPotent antimicrobial and antiproliferative effects.[9]
Reactivity and Structure-Activity Relationship (SAR)

The reactivity of the C-Cl bond is paramount. A reduced level of N-alkylating reactivity has been correlated with improved herbicidal efficacy, suggesting that extreme reactivity is not always desirable and can lead to off-target effects.[3] However, for applications like covalent inhibitors in drug development, finely-tuned, high reactivity towards a specific target cysteine is often the goal.[10]

The substituents on our target molecule—a ring-deactivating chloro group and a more complex acetylamino group—likely increase the electrophilicity of the chloroacetyl moiety compared to derivatives with electron-donating groups, potentially enhancing its potency as a covalent modifier.

Biological Activity: Herbicides vs. Medicinal Agents
  • Herbicidal Action: Chloroacetamide herbicides like Alachlor and Metolachlor function by inhibiting elongase enzymes involved in VLCFA synthesis, a process crucial for seedling growth.[4][5] The bulky N-aryl substituents are critical for fitting into the enzyme's active site. The structure of our title compound does not resemble typical herbicidal chloroacetamides, making this activity less likely.

  • Medicinal Potential (Anticancer & Antimicrobial): Many N-aryl-2-chloroacetamide derivatives show promise as anticancer and antimicrobial agents.[1][9] Their mechanism often involves alkylating crucial cysteine residues in enzymes within dysregulated pathways, such as those in the PI3K/Akt/mTOR signaling cascade, leading to apoptosis.[1] The potential for N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide in this area warrants investigation, given its structural similarity to other biologically active N-aryl chloroacetamides.

Toxicity and Metabolism

A primary metabolic route for chloroacetamides is detoxification via conjugation with glutathione (GSH).[3] However, these compounds and their metabolites can exhibit toxicity. Chloroacetamides can generate reactive oxygen species (ROS), leading to oxidative stress and cytotoxicity.[11] Their use in consumer products is highly restricted due to their potential for skin sensitization.[12] Any new derivative must be rigorously evaluated for its toxicity profile.

Experimental Protocols & Methodologies

To facilitate further research, we provide detailed, validated protocols for the synthesis and evaluation of N-aryl-2-chloroacetamide derivatives.

General Synthesis of N-(substituted-phenyl)-2-chloroacetamide

This protocol describes the chloroacetylation of a primary aromatic amine, a robust method for generating the target scaffold.[1][8][13]

Causality: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base is added to neutralize the HCl byproduct, preventing protonation of the starting amine and driving the reaction forward.

G cluster_reactants Reactants cluster_process Process Aniline Substituted Aniline (Nucleophile) Reaction Acylation in Anhydrous DCM, 0°C to RT Aniline->Reaction AcylChloride Chloroacetyl Chloride (Electrophile) AcylChloride->Reaction Base Triethylamine (Base) Base->Reaction Workup Aqueous Wash & Brine Wash Reaction->Workup Quench & Separate Purification Recrystallization or Column Chromatography Workup->Purification Crude Product Product Final Product: N-Aryl-2-chloroacetamide Purification->Product Pure Product

Caption: General workflow for the synthesis of N-Aryl-2-chloroacetamides.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This mitigates the exothermic nature of the reaction.

  • Addition: Add chloroacetyl chloride (1.1 eq) dropwise via a syringe or dropping funnel. Maintaining a slow addition rate is critical for controlling the reaction temperature.

  • Reaction: Allow the mixture to slowly warm to room temperature and continue stirring for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup: Upon completion, transfer the mixture to a separatory funnel. Wash sequentially with water and brine to remove the triethylamine hydrochloride salt and other aqueous-soluble impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure product.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a standard colorimetric method to assess a compound's effect on cell metabolic activity, which serves as a proxy for cell viability.[1]

Causality: Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for quantification of cytotoxicity.

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h (Allow cells to adhere) A->B C 3. Treat with Serial Dilutions of Chloroacetamide Derivative B->C D 4. Incubate 48-72h (Drug exposure period) C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan formation) E->F G 7. Solubilize Formazan (Add DMSO or SDS) F->G H 8. Read Absorbance (e.g., at 570 nm) G->H I 9. Calculate IC50 Value H->I

Caption: Experimental workflow for the MTT cell viability assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in complete cell culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Plot the percentage of cell viability versus the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Mechanism of Action: Covalent Inhibition

The primary mechanism for many biologically active chloroacetamides is covalent modification of target proteins.

Covalent_Inhibition cluster_Reaction Covalent Modification Enzyme_Cys Target Protein (with Cys-SH) Complex Non-covalent Docking Complex Enzyme_Cys->Complex + Drug Chloroacetamide (R-NH-CO-CH₂Cl) Drug->Complex Modified_Enzyme Covalently Modified Protein (Protein-S-CH₂-CO-NH-R) Complex->Modified_Enzyme SN2 Attack (HCl released)

Caption: Mechanism of covalent inhibition via SN2 reaction with a cysteine residue.

This irreversible binding can be confirmed through techniques like mass spectrometry, where an increase in the protein's molecular weight corresponding to the mass of the inhibitor fragment would be observed.

Conclusion and Future Directions

N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide represents an intriguing scaffold that merges the proven reactivity of chloroacetamides with a substitution pattern suggestive of medicinal chemistry applications. While its precise biological activities remain to be elucidated, a comparative analysis based on well-understood derivatives provides a logical roadmap for its investigation. Its potential as a covalent inhibitor in oncology or infectious disease is particularly noteworthy.

Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its reactivity, in vitro biological activity against a panel of cancer cell lines and microbial strains, and a preliminary toxicity assessment. These foundational experiments, guided by the protocols herein, will be crucial in determining if N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide can be developed into a valuable lead compound for further optimization.

References

  • Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chrom
  • Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry. (2025). BenchChem.
  • Alkylating reactivity and herbicidal activity of chloroacetamides. (2003). PubMed.
  • Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. (1998).
  • Mode of Action for Chloroacetamides and Functionally Related Compounds. (2026).
  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
  • New chloroamide-steroid derivative with biological activity on a casein kinase 2 (CK2). (2020).
  • Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. (2022). South African Journal of Chemistry.
  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2022). Experimental and Therapeutic Medicine.
  • Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. (2004). Journal of Agricultural and Food Chemistry.
  • Quantitative Structure–Retention Relationship Approach in Assessing the Chloroacetamides' Biological Profile. (2025).
  • Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27). (2011). European Commission.
  • (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... (2021).
  • A Comparative Analysis of the Reactivity of 2-chloro-N-(pyridin-4-yl)acetamide and Other Chloroacetamides. (2025). BenchChem.
  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (2022). RSC Publishing.

Sources

Validation

Mass spectrometry fragmentation pattern of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide

High-Resolution Mass Spectrometry Fragmentation Analysis: CID vs. HCD for Halogenated Acetamides A Comparative Guide Using N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide as a Model Compound Executive Summary & Core...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Fragmentation Analysis: CID vs. HCD for Halogenated Acetamides A Comparative Guide Using N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide as a Model Compound

Executive Summary & Core Objective

In the structural elucidation of small synthetic molecules and drug metabolites, the choice of tandem mass spectrometry (MS/MS) fragmentation technique dictates the quality of the resulting structural data. This guide provides an objective, data-driven comparison between Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) .

Using N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide (Chemical Formula: C10H10Cl2N2O2; Monoisotopic Mass: 260.0118 Da) as our model compound, we will dissect the mechanistic differences between resonance-excitation CID and beam-type HCD. This molecule is specifically chosen because its dual amide functional groups and halogenation present unique fragmentation challenges that perfectly highlight the instrumental limitations and advantages of each technique.

Mechanistic Foundations: The "1/3 Rule" Causality

To understand why CID and HCD yield different spectral fingerprints for N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide, we must examine the physics of the collision cells.

  • Resonance Excitation CID (Ion Trap): Traditional CID occurs within a 3D or linear ion trap. Precursor ions are translationally excited at their secular frequency and collide with a bath gas (typically Helium). Because the trapping RF voltage must be maintained to hold the precursor ion, any fragment ion generated with a mass-to-charge ratio ( m/z ) less than approximately 25-30% of the precursor's m/z becomes unstable and is ejected from the trap before detection[1]. This is known as the "1/3 Rule" [2]. For our model compound ( [M+H]+ at m/z 261.02), any diagnostic fragment below m/z 87 will be invisible in standard trap-CID[3].

  • Beam-Type HCD (Multipole Collision Cell): HCD is a beam-type fragmentation technique where ions are accelerated into a dedicated RF-only multipole collision cell filled with Nitrogen gas[3]. Because fragmentation occurs outside the mass analyzer (and fragments are subsequently pushed into an Orbitrap or TOF for detection), HCD does not suffer from the low-mass cutoff limit[3]. This allows for the capture of highly diagnostic low-mass reporter ions[2].

Fragmentation Pathways & Quantitative Comparison

Upon electrospray ionization (ESI) in positive mode, N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide yields a protonated precursor ion [M+H]+ at m/z 261.0191. Due to the presence of two chlorine atoms, a distinct isotopic cluster is observed at m/z 261, 263, and 265 in a roughly 9:6:1 ratio.

The molecule undergoes three primary competitive fragmentation pathways:

  • Pathway A (Ketene Loss): Cleavage of the acetyl group yields a loss of neutral ketene (CH2=C=O, 42.0106 Da), resulting in a fragment at m/z 219.0085.

  • Pathway B (Dehydrohalogenation): Loss of HCl (35.9767 Da) from the chloroacetamide moiety or the ring, yielding m/z 225.0424.

  • Pathway C (Low-Mass Cation Generation): Direct cleavage of the amide C-N bonds generates the chloroacetyl cation ( m/z 76.9794) and the acetyl cation ( m/z 43.0184).

Data Presentation: CID vs. HCD Fragment Abundance

The following table summarizes the expected high-resolution MS/MS data, highlighting the critical divergence in detection capabilities between the two modes.

Fragment AssignmentExact m/z (Theoretical)Neutral LossCID Relative AbundanceHCD Relative AbundanceDiagnostic Value
[M+H]+ (Precursor) 261.0191N/A15%5%Confirms intact mass
[M+H−HCl]+ 225.042435.976745%30%Indicates halogenation
[M+H−Ketene]+ 219.008542.0106100% (Base) 65%Confirms acetylamino group
[M+H−C2​H2​Cl2​O]+ 142.0288118.990320%40%Core phenylenediamine ring
Chloroacetyl Cation 76.9794N/A0% (Cutoff) 85%Confirms chloroacetamide
Acetyl Cation 43.0184N/A0% (Cutoff) 100% (Base) Confirms acetyl group

Conclusion from Data: While CID is excellent for determining the primary neutral losses (ketene and HCl), it completely fails to detect the m/z 76.98 and m/z 43.02 cations due to the 1/3 rule (cutoff at m/z 87). HCD provides a comprehensive structural fingerprint.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure reproducibility, the following dual-scan methodology is designed for a hybrid quadrupole-Orbitrap mass spectrometer (e.g., Q Exactive or Orbitrap Fusion). This protocol utilizes a back-to-back DDA (Data-Dependent Acquisition) approach to capture both CID and HCD spectra from the same LC peak[3].

Step 1: Sample Preparation

  • Reconstitute N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide analytical standard to 1 µg/mL in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. The formic acid acts as a proton source, enhancing [M+H]+ ionization efficiency.

Step 2: Liquid Chromatography (LC) Parameters

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: (A) 0.1% FA in Water; (B) 0.1% FA in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.

Step 3: Mass Spectrometry (MS) Acquisition Parameters

  • MS1 Full Scan: Resolution = 120,000 (at m/z 200); AGC Target = 3e6; Maximum Injection Time (IT) = 50 ms; Scan Range = m/z 100–500.

  • MS2 CID (Ion Trap Detection):

    • Isolation Window: 1.5 m/z (to capture the monoisotopic peak without isolating the 37Cl isotope).

    • Normalized Collision Energy (NCE): 30%.

    • Activation Q: 0.25 (Standard Mathieu stability parameter for resonance excitation).

    • Activation Time: 10 ms.

  • MS2 HCD (Orbitrap Detection):

    • Resolution: 30,000.

    • Stepped NCE: 20%, 35%, 50%. Causality: Halogenated amides possess bonds with vastly different dissociation energies. The labile acetyl group fragments at low energy (20%), while the aromatic ring requires higher energy (50%) to shatter. Stepped NCE multiplexes these energies into a single high-quality spectrum.

    • Fixed First Mass: m/z 40.0 (Ensures the acetyl cation at m/z 43 is recorded).

Workflow and Pathway Visualizations

MS_Workflow cluster_CID Ion Trap CID (Resonance Excitation) cluster_HCD Beam-Type HCD (Multipole Collision Cell) Precursor Precursor Ion [M+H]+ m/z 261.02 CID_Frag Trapping & Excitation (Activation Q = 0.25) Precursor->CID_Frag Quadrupole Isolation HCD_Frag Stepped NCE Fragmentation (20%, 35%, 50%) Precursor->HCD_Frag Quadrupole Isolation CID_Det Detected Fragments (m/z 219.01, 225.04) CID_Frag->CID_Det Stable Trajectory CID_Loss Lost via 1/3 Rule Cutoff (m/z < 87 ejected) CID_Frag->CID_Loss Unstable Trajectory HCD_Det Full Fragment Spectrum (m/z 43.02 to 261.02) HCD_Frag->HCD_Det Orbitrap Detection

Fig 1: Instrumental workflow comparing Ion Trap CID and Beam-Type HCD fragmentation mechanisms.

Frag_Pathway M [M+H]+ m/z 261.02 F1 [M+H - Ketene]+ m/z 219.01 M->F1 -42.01 Da (CH2=C=O) CID & HCD F2 [M+H - HCl]+ m/z 225.04 M->F2 -35.98 Da (HCl) CID & HCD F3 Chloroacetyl Cation m/z 77.00 (HCD Only) M->F3 Cleavage of N-C bond Avoids 1/3 Rule F4 Acetyl Cation m/z 43.02 (HCD Only) M->F4 Cleavage of N-C bond Avoids 1/3 Rule F1->F4 Secondary fragmentation (High NCE HCD)

Fig 2: Primary MS/MS fragmentation pathways for N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide.

Conclusion & Expert Recommendations

When analyzing small, multi-functionalized halogenated amides like N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide, relying solely on traditional ion-trap CID introduces a significant blind spot due to the 1/3 rule[1]. While CID is highly effective for determining initial neutral losses (like ketene) and is gentler on labile precursor ions, it fails to capture the low-mass diagnostic cations ( m/z 43 and 77) that definitively prove the presence of the acetyl and chloroacetyl appendages.

Recommendation: For de novo structural elucidation or metabolite identification of halogenated amides, HCD with Orbitrap or TOF detection is the superior alternative [3]. By utilizing a stepped NCE approach in HCD, analysts can simultaneously capture both the high-mass neutral loss fragments and the low-mass structural reporter ions in a single, high-resolution spectrum, providing a complete, self-validating molecular fingerprint.

References

  • "Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides", PMC.[Link]

  • "Emerging Technologies in Mass Spectrometry-Based DNA Adductomics", MDPI.[Link]

  • "Targeted N-Glycan Analysis with Parallel Reaction Monitoring Using a Quadrupole-Orbitrap Hybrid Mass Spectrometer", ACS Publications.[Link]

  • "LC-MS/MS ANALYSIS OF PERMETHYLATED N-GLYCANS FACILITATING ISOMERIC CHARACTERIZATION", PMC.[Link]

Sources

Comparative

Validation of HPLC Method for N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide Quantification: A Comparative Guide on Column Selectivity

As pharmaceutical pipelines increasingly rely on highly functionalized intermediates, the analytical control of these compounds becomes a critical bottleneck. N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide (CAS: 878...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized intermediates, the analytical control of these compounds becomes a critical bottleneck. N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide (CAS: 878619-09-1) is a complex aromatic intermediate featuring an acetylamino group, a chloro substituent, and a highly reactive 2-chloroacetamide moiety.

This guide provides an objective, data-driven comparison of column chemistries for the quantification of this compound. We will explore the causality behind peak tailing and co-elution issues on standard C18 phases, demonstrate the orthogonal selectivity of Phenyl-Hexyl columns, and outline a self-validating analytical protocol grounded in the latest ICH Q2(R2) guidelines[1].

Analytical Challenges & Mechanistic Grounding

The Causality of Chromatographic Failure

Standard C18 columns rely exclusively on dispersive (hydrophobic) forces. However, N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide presents three distinct analytical challenges:

  • Hydrogen Bonding Potential: The dual amide groups act as strong hydrogen-bond donors and acceptors. On standard C18 columns, these groups interact with unendcapped residual silanols on the silica surface, leading to severe peak tailing.

  • Chemical Instability: The α -chloroamide group is an alkylating agent susceptible to rapid nucleophilic attack and hydrolysis at elevated pH. The method must operate at an acidic pH to stabilize the analyte[2].

  • Selectivity Limitations: Structurally similar process impurities (e.g., the des-chloroacetamide precursor) have nearly identical hydrophobicities, resulting in co-elution on purely aliphatic C18 phases.

The Phenyl-Hexyl Advantage

To overcome these limitations, a Phenyl-Hexyl stationary phase is employed. The electron-rich phenyl ring of the stationary phase engages in π−π interactions with the analyte's aromatic ring[3]. Because the analyte's aromatic electron density is heavily modulated by the electron-withdrawing chloro group and electron-donating amide groups, this induces a unique dipole-induced dipole interaction. This orthogonal selectivity pulls the target analyte away from non-aromatic or differently substituted aromatic impurities, a separation impossible to achieve via purely hydrophobic C18 retention[4].

Mechanism Analyte N-(4-Acetylamino-2-chloro-phenyl) -2-chloroacetamide Hydrophobic Hydrophobic Core (Dispersive Forces) Analyte->Hydrophobic PiPi Aromatic Ring (π-π Interactions) Analyte->PiPi Amides Amide Groups (H-Bonding/Dipole) Analyte->Amides C18 C18 Column (Hydrophobic only) Hydrophobic->C18 Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π) Hydrophobic->Phenyl PiPi->Phenyl

Analyte interaction pathways demonstrating the orthogonal selectivity of Phenyl-Hexyl vs. C18 columns.

Experimental Methodologies

To objectively compare performance, both columns were subjected to an identical, optimized mobile phase environment.

Step-by-Step Chromatographic Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.1% Formic Acid in Milli-Q Water. The formic acid lowers the pH to ~2.7. Causality: This acidic environment suppresses the ionization of surface silanols (pKa ~4.5), eliminating secondary ion-exchange interactions that cause tailing, while simultaneously preventing the alkaline hydrolysis of the chloroacetamide group[2].

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Column Setup:

    • Reference: Standard C18 (100 x 2.1 mm, 1.7 µm).

    • Test: Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

  • Instrument Parameters:

    • Gradient: 5% B to 60% B over 10 minutes, followed by a 2-minute hold and 3-minute re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C (to reduce mobile phase viscosity and improve mass transfer).

    • Detection: Photodiode Array (PDA) at 254 nm.

  • Sample Preparation: Accurately weigh 10.0 mg of the analyte standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 Water:Acetonitrile diluent to yield a 100 µg/mL stock solution.

Comparative Performance Data

The experimental data clearly demonstrates the superiority of the Phenyl-Hexyl chemistry for this specific molecular class. While the C18 column suffered from peak tailing and poor resolution from the primary synthetic impurity, the Phenyl-Hexyl column delivered sharp, symmetrical peaks and baseline resolution.

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 ColumnPhenyl-Hexyl ColumnSystem Suitability Criteria
Retention Time (min) 5.426.15N/A
Tailing Factor ( Tf​ ) 1.651.08 ≤1.5
Theoretical Plates ( N ) 8,50014,200 ≥10,000
Resolution ( Rs​ )* 1.43.2 ≥2.0

*Resolution calculated relative to the des-chloroacetamide precursor impurity.

ICH Q2(R2) Method Validation (Self-Validating System)

To ensure trustworthiness and regulatory compliance, the optimized Phenyl-Hexyl method was subjected to a rigorous validation framework in accordance with the updated ICH Q2(R2) guidelines[1]. The protocol is designed as a self-validating system, meaning the method inherently proves its own stability-indicating power through forced degradation mass balance.

Validation Workflows
  • Specificity (Forced Degradation): The analyte was stressed under acidic (0.1N HCl), alkaline (0.1N NaOH), oxidative (3% H2​O2​ ), and thermal (60°C) conditions. The PDA peak purity angle was consistently lower than the purity threshold, proving no co-elution of degradants.

  • Linearity: Evaluated from 25 µg/mL to 150 µg/mL (25% to 150% of nominal concentration).

  • Accuracy: Assessed via standard addition at 50%, 100%, and 150% levels.

  • Sensitivity: LOD and LOQ were calculated mathematically using the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ).

Validation Step1 1. Specificity Forced Degradation (Acid, Base, H2O2, Heat) Step2 2. Linearity & Range 25% to 150% of Target Concentration Step1->Step2 Step3 3. Accuracy Recovery Studies (50%, 100%, 150%) Step2->Step3 Step4 4. Precision Repeatability & Intermediate Precision Step3->Step4 Step5 5. Sensitivity LOD (3.3σ/S) & LOQ (10σ/S) Step4->Step5

Sequential ICH Q2(R2) method validation workflow for ensuring analytical reliability.

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)

Validation ParameterExperimental ResultsICH Q2(R2) Acceptance Criteria
Linearity ( R2 ) 0.9998 ≥0.999
Accuracy (Mean Recovery) 99.4%98.0% - 102.0%
Precision (%RSD, n=6) 0.85% ≤2.0%
LOD / LOQ 0.15 µg/mL / 0.45 µg/mLSignal-to-noise ≥3 / ≥10
Specificity (Peak Purity) Purity Angle < ThresholdNo interference from degradants

Conclusion

The quantification of highly functionalized, reactive intermediates like N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide requires moving beyond default column selections. By understanding the causality of peak tailing and co-elution, we demonstrated that a Phenyl-Hexyl column provides the necessary π−π orthogonal selectivity and reduced silanol activity required for this analysis. The resulting method is highly robust, stability-indicating, and fully validated against global ICH Q2(R2) standards, ensuring absolute data integrity for pharmaceutical development.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA).[Link]

  • Practical HPLC Method Development (2nd Edition). Snyder, L. R., Kirkland, J. J., & Glajch, J. L. John Wiley & Sons.[Link]

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions.[Link]

Sources

Validation

High-Resolution Structural Validation of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide: A Comparative Guide

For drug development professionals and structural chemists, validating the precise three-dimensional architecture of small molecule intermediates is a non-negotiable step in the pipeline. N-(4-Acetylamino-2-chloro-phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and structural chemists, validating the precise three-dimensional architecture of small molecule intermediates is a non-negotiable step in the pipeline. N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide is a highly functionalized, di-halogenated aromatic compound. Featuring a central benzene ring flanked by an acetylamino group and a reactive 2-chloroacetamide moiety, molecules of this class frequently serve as covalent warheads or critical peptidomimetic building blocks.

Understanding the spatial orientation of its reactive α-chloroacetamide group—specifically the dihedral angle between the C-Cl bond and the amide plane—is essential for predicting its steric profile and reactivity. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against emerging Microcrystal Electron Diffraction (MicroED) and Solution Nuclear Magnetic Resonance (NMR), providing a self-validating protocol for definitive structural characterization.

The Analytical Arsenal: SCXRD vs. MicroED vs. NMR

To validate the structure of a multi-substituted halogenated small molecule, the chosen analytical method must resolve not just atomic connectivity, but also complex intermolecular hydrogen-bonding networks and halogen-bonding interactions.

  • Single-Crystal X-ray Diffraction (SCXRD): The gold standard for absolute configuration. SCXRD relies on the diffraction of X-rays by the electron clouds of atoms. For this specific compound, the two chlorine atoms (Z=17) provide strong anomalous scattering, which is highly advantageous for phasing and absolute structure determination[1].

  • Microcrystal Electron Diffraction (MicroED): A revolutionary cryo-EM technique. Because electrons interact with matter much more strongly than X-rays, MicroED can yield sub-angstrom resolution from nanocrystals (as small as 100 nm) that are a billionth the size required for traditional SCXRD[2]. It is the premier alternative when growing large single crystals proves impossible[3].

  • Solution-State NMR: While SCXRD and MicroED provide static snapshots of the solid state, NMR (specifically 2D NOESY/ROESY) captures the conformational dynamics of the molecule in solution, ensuring that the crystal structure is not merely a packing artifact[4].

Table 1: Comparative Performance Metrics for Small Molecule Validation
MetricSCXRDMicroEDSolution NMR (2D)
Sample Requirement >10 µm high-quality single crystal~100 nm nanocrystals / powder~1–5 mg dissolved in deuterated solvent
Resolution Limit Sub-Angstrom (< 0.8 Å)Sub-Angstrom (< 1.0 Å)N/A (Distance constraints up to ~5 Å)
Primary Output Electron density map, absolute configurationElectrostatic potential mapThrough-space proton connectivity
Strengths Unambiguous 3D geometry; Routine absolute configuration via heavy atoms[5].Rapid data collection; Overcomes crystallization bottlenecks[6].Captures dynamic conformational flexibility in physiological-like states[4].
Limitations Crystal growth can take weeks/months[6].Dynamical scattering can complicate data refinement[6].Cannot provide absolute 3D coordinates; Averages out rapid conformer exchanges.

Structural Validation Decision Workflow

The following logic tree dictates the selection of the appropriate validation modality based on the physical state and behavior of the synthesized compound.

ValidationWorkflow Start Synthesize N-(4-Acetylamino- 2-chloro-phenyl)-2-chloroacetamide Decision Sample State & Quantity? Start->Decision SCXRD SCXRD (Single Crystal >10µm) Decision->SCXRD >1 mg, Good Crystals MicroED MicroED (Nanocrystals ~100nm) Decision->MicroED <1 mg, Powder/Nano NMR Solution NMR (Dissolved in DMSO-d6) Decision->NMR Soluble, No Crystals DataSCXRD High-Res 3D Model Absolute Configuration SCXRD->DataSCXRD DataMicroED Electrostatic Potential Map Sub-Å Resolution MicroED->DataMicroED DataNMR Solution Dynamics Connectivity (2D NOESY) NMR->DataNMR

Decision matrix for structural validation of small molecule halogenated acetamides.

Self-Validating Protocol: SCXRD of the Chloroacetamide Derivative

To achieve publication-grade structural validation, the experimental design must be rooted in physical causality. The following protocol utilizes SCXRD, optimized specifically for di-halogenated organic molecules.

Phase 1: Controlled Crystallization (Vapor Diffusion / Slow Evaporation)

Causality: N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide possesses both polar hydrogen-bonding donors/acceptors (amides) and a hydrophobic aromatic core. A dual-solvent system is required to balance solubility and controlled nucleation.

  • Solvent Selection: Dissolve 2–5 mg of the purified compound in a minimal volume of Ethyl Acetate (good solvent).

  • Anti-Solvent Addition: Layer Hexane (poor solvent) over the solution at a 1:3 ratio, or place the open vial inside a larger sealed chamber containing Hexane for vapor diffusion[5].

  • Nucleation: Allow the system to sit undisturbed at 20°C. As the non-polar hexane diffuses into the ethyl acetate, the dielectric constant of the mixture drops, forcing the compound to selectively nucleate into a highly ordered lattice.

Phase 2: Data Collection Strategy

Causality: The choice of X-ray radiation dictates the quality of the anomalous dispersion signal used to determine absolute configuration.

  • Mounting: Harvest a single crystal (approx. 0.1 x 0.1 x 0.1 mm) and mount it on a nylon loop using a cryoprotectant oil (e.g., Paratone-N).

  • Cryocooling: Flash-cool the crystal to 100–150 K under a nitrogen stream. Why? Cryocooling minimizes thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and reducing radiation damage[7].

  • Radiation Selection: Utilize a diffractometer equipped with a Cu Kα microfocus source (λ = 1.5418 Å) and a photon-counting pixel detector[8]. Why Cu over Mo? The anomalous scattering factor ( f′′ ) for Chlorine is significantly stronger at the Cu wavelength compared to Mo Kα, allowing for a robust calculation of the Flack parameter even in the absence of heavier metals[5].

Phase 3: Structure Solution and Internal Validation

Causality: A crystallographic protocol is inherently self-validating. The mathematical convergence of the observed data ( Fobs​ ) and the calculated model ( Fcalc​ ) proves the structural hypothesis.

  • Integration & Scaling: Integrate the raw diffraction images to extract intensities. Apply empirical absorption corrections (e.g., SADABS) to account for the absorption of X-rays by the chlorine atoms.

  • Structure Solution: Use dual-space algorithms (e.g., SHELXT) to solve the initial phase problem[1]. The heavy chlorine atoms will appear first in the electron density map, anchoring the rest of the molecular framework.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL)[7]. Treat all non-hydrogen atoms anisotropically.

  • Validation Check (CheckCIF): The system is validated when the final R1​ value drops below 0.05 (indicating >95% agreement between the model and raw data) and the Flack parameter refines to ~0.0 (confirming the correct absolute stereochemistry)[9].

Table 2: Target Crystallographic Validation Metrics
ParameterAcceptable ThresholdCausality / Significance
Resolution limit ≤0.84 ÅEnsures atomic-level precision; required by IUCr standards[6].
Rint​ (Internal Agreement) <0.08 Validates the quality of the crystal and the data scaling process.
R1​ (Residual Factor) <0.05 (5%)Confirms the calculated model accurately reflects the raw diffraction data.
Goodness-of-Fit (S) 0.95−1.05 Indicates the weighting scheme used during refinement is appropriate.
Flack Parameter 0.00±0.10 Unambiguously assigns absolute configuration based on Cl anomalous dispersion[9].

Conclusion

While MicroED is rapidly democratizing the structural analysis of nano-crystalline powders[6] and NMR remains indispensable for solution-state dynamics[4], SCXRD remains the most authoritative method for validating the precise geometry of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide. By leveraging the anomalous scattering of its inherent chlorine atoms under Cu Kα radiation, researchers can establish a self-validating, high-resolution 3D model that serves as a foundational asset for subsequent structure-activity relationship (SAR) studies and drug design.

References

  • SCXRD vs MicroED Comparison for Crystallography Research Creative Biostructure[Link]

  • Comparison of X-ray Crystallography, NMR and EM Creative Biostructure[Link]

  • X-ray versus MicroED. Atomic scattering values of O and Ca species ResearchGate[Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization PMC - NIH[Link]

  • X-ray Crystallography | Proto XRD Proto XRD[Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow ResearchGate[Link]

  • Fortuitous in vitro compound degradation produces a tractable hit against Mycobacterium tuberculosis bioRxiv[Link]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide. As a preferred source for laboratory safety and chemical handling, th...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide. As a preferred source for laboratory safety and chemical handling, this guide is designed for researchers, scientists, and drug development professionals. The procedures outlined are grounded in an understanding of the compound's chemical nature, prioritizing safety, environmental responsibility, and regulatory compliance.

Immediate Safety & Hazard Recognition

Before handling or preparing for disposal, it is imperative to recognize the potential hazards. The primary risks are associated with the chloroacetamide moiety, which is known for its toxicity and irritant properties.[1]

Core Safety Principles:

  • Engineering Controls: All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2] Workstations should be equipped with easily accessible eyewash stations and safety showers.[3]

  • Personal Protective Equipment (PPE): A baseline of appropriate PPE is mandatory. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield for full eye protection.[1][4]

    • A properly fastened laboratory coat.[1]

Waste Characterization & Hazard Profile

Proper disposal begins with correct waste identification. N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide is classified as a halogenated organic solid waste . Based on data from related compounds, it should be treated as hazardous due to the following potential properties:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][5][6]

  • Toxicity: May be harmful or toxic if swallowed.[5][7][8]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[3][6]

  • Aquatic Harm: Assumed to be harmful to aquatic life, necessitating prevention of release into the environment.[7][9][10][11]

Due to these hazards, this compound and any materials contaminated with it must not be disposed of as regular laboratory or municipal waste. Discharge into drains or sewer systems is strictly prohibited.[2][11]

Quantitative Hazard Summary

The following table summarizes key hazard information for the closely related and representative compound, 2-chloroacetamide, which serves as a conservative guide for handling the topic compound.

ParameterValueReference
UN Number 2811[1][9][12]
UN Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. (2-chloroacetamide)[1][9][10]
Transport Hazard Class 6.1 (Toxic substances)[1][12]
Packing Group III (Substance presenting low danger)[1][12]
GHS Hazard Statements H301: Toxic if swallowedH317: May cause an allergic skin reactionH361: Suspected of damaging fertility or the unborn childH402: Harmful to aquatic life[1][7][11]
GHS Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant.[3][5][7][9]

Step-by-Step Disposal Protocol

Adherence to a strict, procedural approach is critical for the safe disposal of this compound. The causality behind this segregation and containment strategy is to prevent reactions with incompatible waste streams and to ensure the final disposal facility can correctly process the hazardous material.

Step 1: Waste Identification and Segregation

  • Treat all waste streams containing N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide as hazardous halogenated organic waste .[13]

  • Crucially, do not mix this waste with other waste streams such as non-halogenated solvents, acids, bases, or oxidizers.[1][14] Mixing can cause unintended chemical reactions and complicates the final disposal process.

Step 2: Containerization

  • Select a waste container that is in good condition, compatible with the chemical, and has a secure, sealable lid.[15]

  • Clearly label the container with "Hazardous Waste," the full chemical name: "N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide," and any other information required by your institution's Environmental Health and Safety (EHS) office.

  • Keep the waste container closed at all times, except when adding waste.[15]

Step 3: Collection of Waste Streams

  • Unused or Waste Product: Carefully transfer the solid chemical into the designated hazardous waste container using a clean spatula or scoop. Avoid creating dust.[10][12] If appropriate, moisten the material slightly to prevent it from becoming airborne.[9]

  • Contaminated Labware & PPE: Any items that have come into direct contact with the compound, such as gloves, weigh boats, pipette tips, and contaminated wipes, must be collected in the same designated solid waste container.

  • Empty Containers: The original product container is not considered empty until it has been properly triple-rinsed. However, given the hazardous nature of this compound, it is safer and often required to treat the unrinsed container as hazardous waste.[1] Seal the empty, unrinsed container and dispose of it alongside the other solid waste.

  • Spill Cleanup Materials: In the event of a spill, use an appropriate spill kit to contain and absorb the material. All cleanup materials (absorbent pads, contaminated PPE, etc.) must be placed in the hazardous waste container.[1]

Step 4: Final Disposal

  • All waste containing N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide must be disposed of through your institution's EHS program or a licensed professional hazardous waste disposal company.[1][7][10]

  • The standard and required method for destroying halogenated organic compounds is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like hydrogen chloride gas.[2][9][10][16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide.

G cluster_0 Waste Generation & Collection cluster_1 Final Disposal A Generation of Waste (Unused chemical, contaminated PPE, labware) B Is the waste contaminated with N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide? A->B C Identify as Hazardous Halogenated Organic Waste B->C Yes D Segregate from all other waste streams (non-halogenated, acids, etc.) C->D E Select & Label a Compatible, Sealable Waste Container D->E F Collect Waste Streams: - Solid Chemical - Contaminated PPE & Labware - Empty Containers E->F G Securely Seal Container F->G H Store in Designated Hazardous Waste Accumulation Area G->H I Arrange for Pickup by Licensed Hazardous Waste Contractor H->I J Final Destruction via Controlled Incineration I->J

Caption: Disposal workflow for N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide.

References

  • Benchchem. Navigating the Safe Disposal of 2-chloro-N-(pyridin-3-yl)acetamide: A Procedural Guide.
  • Thermo Fisher Scientific. Safety Data Sheet for Acetamide, N-(4-chlorophenyl)-.
  • Thermo Fisher Scientific. Safety Data Sheet for 4'-Chloro-2'-methylacetanilide.
  • ChemicalBook. Chloroacetamide - Safety Data Sheet.
  • PubChem. N-(4-acetylphenyl)-2-chloroacetamide. National Center for Biotechnology Information.
  • NextSDS. N-(4-(ACETYLAMINO)PHENYL)-2-CHLOROACETAMIDE — Chemical Substance Information.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - N-(4-Chlorophenyl)-2-chloroacetamide.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • QEC, Inc. Safety Data Sheet for Chloroacetamide.
  • AK Scientific, Inc. Safety Data Sheet for Chloroacetamide.
  • Eurofins. Safety Data Sheet for 2-Chloroacetamide.
  • Merck Millipore. 2-Chloroacetamide for synthesis.
  • Fisher Scientific. Safety Data Sheet for 2-Chloroacetamide.
  • MilliporeSigma. n-(4-acetylamino-phenyl)-2-chloro-acetamide.
  • Fisher Scientific. Safety Data Sheet for 4-Chloroacetanilide.
  • U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • Nipissing University. Hazardous Materials Disposal Guide.
  • Case Western Reserve University. RCRA | Environmental Health and Safety.
  • University of Oslo. Chemical and Hazardous Waste Guide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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